Product packaging for (R)-Norverapamil(Cat. No.:CAS No. 123932-43-4)

(R)-Norverapamil

Cat. No.: B1665179
CAS No.: 123932-43-4
M. Wt: 440.6 g/mol
InChI Key: UPKQNCPKPOLASS-AREMUKBSSA-N
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Description

(R)-norverapamil is 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile that has R configuration. It is an enantiomer of a (S)-norverapamil.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36N2O4 B1665179 (R)-Norverapamil CAS No. 123932-43-4

Properties

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKQNCPKPOLASS-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
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Isomeric SMILES

CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316844
Record name (R)-Norverapamil
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Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

123932-43-4
Record name (R)-Norverapamil
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URL https://commonchemistry.cas.org/detail?cas_rn=123932-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Arverapamil
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Record name Arverapamil
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Record name (R)-Norverapamil
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Record name NORVERAPAMIL, (R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-Norverapamil from Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-Norverapamil, a primary active metabolite of the calcium channel blocker Verapamil. Norverapamil is significant for its pharmacological activity and its role as a potential therapeutic agent with reduced cardiotoxicity compared to its parent compound.[1] This document details the chemical N-demethylation of Verapamil to produce racemic Norverapamil, followed by established methods for the chiral resolution of the enantiomers to isolate the desired this compound. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of the metabolic and synthetic pathways are presented to support drug development and research professionals.

Introduction

Verapamil is a widely used pharmaceutical for the treatment of hypertension, angina, and cardiac arrhythmias.[2] It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form Norverapamil.[3] This metabolic conversion is principally catalyzed by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and CYP2C8 playing crucial roles.[3][4] Norverapamil retains about 20% of the pharmacological activity of Verapamil. The synthesis of specific enantiomers of Norverapamil is of significant interest for studying their distinct pharmacological profiles and for the development of new therapeutic agents. This guide focuses on the synthesis of this compound from Verapamil.

Metabolic Pathway of Verapamil to Norverapamil

The biotransformation of Verapamil to Norverapamil is a critical aspect of its pharmacokinetics. The N-demethylation process is stereoselective, with different CYP isoforms showing preferences for the (R)- and (S)-enantiomers of Verapamil.

cluster_0 Verapamil Enantiomers cluster_1 CYP450 Enzymes cluster_2 Norverapamil Enantiomers (R)-Verapamil (R)-Verapamil CYP3A4 CYP3A4 (R)-Verapamil->CYP3A4 CYP3A5 CYP3A5 (R)-Verapamil->CYP3A5 CYP2C8 CYP2C8 (R)-Verapamil->CYP2C8 (S)-Verapamil (S)-Verapamil (S)-Verapamil->CYP3A4 (S)-Verapamil->CYP3A5 (S)-Verapamil->CYP2C8 This compound This compound CYP3A4->this compound (S)-Norverapamil (S)-Norverapamil CYP3A4->(S)-Norverapamil CYP3A5->this compound CYP3A5->(S)-Norverapamil CYP2C8->this compound CYP2C8->(S)-Norverapamil

Metabolic N-demethylation of Verapamil.
Quantitative Metabolic Data

The following tables summarize the kinetic parameters for the formation of Norverapamil from the enantiomers of Verapamil by the key human CYP isoforms.

Table 1: Kinetic Parameters for Norverapamil Formation from (R)-Verapamil

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)
CYP3A460 - 1274 - 8
CYP3A560 - 1274 - 8
CYP2C8>1278 - 15

Table 2: Kinetic Parameters for Norverapamil Formation from (S)-Verapamil

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)Reference
CYP3A4167 ± 233418 ± 234

Synthesis of Racemic Norverapamil from Verapamil

While biological systems perform stereoselective synthesis, chemical synthesis from Verapamil typically results in a racemic mixture of Norverapamil. Two methods are outlined below.

Method 1: N-demethylation using 1-Chloroethyl Chloroformate

A patented method for the synthesis of Norverapamil involves the use of 1-chloroethyl chloroformate.

Verapamil Verapamil Reaction1 Reaction Verapamil->Reaction1 1-Chloroethyl_Chloroformate 1-Chloroethyl_Chloroformate 1-Chloroethyl_Chloroformate->Reaction1 Aprotic_Solvent Aprotic_Solvent Aprotic_Solvent->Reaction1 Quaternary_Ammonium_Salt Quaternary_Ammonium_Salt Reaction1->Quaternary_Ammonium_Salt 10-80 °C Reaction2 Demethylation Quaternary_Ammonium_Salt->Reaction2 Norverapamil Norverapamil Reaction2->Norverapamil 10-80 °C

Synthesis of Norverapamil via Quaternary Ammonium Salt.

Experimental Protocol:

  • Quaternary Salt Formation: Dissolve Verapamil in an aprotic solvent such as 1,4-dioxane, 1,2-dichloroethane, or dichloromethane. Add 1-chloroethyl chloroformate in a molar ratio of 1:1 to 1:4 (Verapamil:chloroformate). Heat the reaction mixture to a temperature between 10-80 °C.

  • Demethylation: The resulting quaternary ammonium salt is then demethylated to yield Norverapamil. This step is also carried out at a temperature between 10-80 °C in a solvent such as methanol, ethanol, isopropanol, or water.

Method 2: Microwave-Assisted Synthesis

A rapid, microwave-assisted synthesis of Norverapamil has also been reported.

Experimental Protocol:

  • Reaction Setup: In a flask, combine 0.5 g of Verapamil (0.001 mol), 1.12 g of hydroxylamine hydrochloride, and 0.45 ml of triethylamine.

  • Solvent Addition: Add a mixture of 3 ml of ethanol and 1.53 ml of water to the reaction flask.

  • Microwave Irradiation: Expose the reaction mixture to microwave irradiation for 12 minutes at 100°C.

  • Work-up:

    • After cooling, pour the mixture into ice-cold 1N HCl.

    • Wash the acidic solution with two 5 ml portions of chloroform.

    • Adjust the pH to 7 with the careful addition of 6N NaOH.

    • Extract the resulting mixture with two 5 ml portions of chloroform.

  • Isolation: Dry the final organic phase over MgSO4, filter, and concentrate to obtain an oily, brown solid of Norverapamil.

Chiral Separation of (R)- and (S)-Norverapamil

The racemic Norverapamil synthesized must be separated to isolate the (R)-enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this separation.

Racemic_Norverapamil Racemic_Norverapamil Separation Chromatographic Separation Racemic_Norverapamil->Separation Chiral_HPLC_Column Chiral_HPLC_Column Chiral_HPLC_Column->Separation Mobile_Phase Mobile_Phase Mobile_Phase->Separation This compound This compound Separation->this compound (S)-Norverapamil (S)-Norverapamil Separation->(S)-Norverapamil

Chiral Resolution of Norverapamil Enantiomers by HPLC.
Experimental Protocol for Chiral HPLC Separation

The following protocol is based on a validated LC-MS/MS method for the enantiomeric separation of Verapamil and Norverapamil.

  • Chromatographic System:

    • Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm).

    • Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v).

    • Flow Rate: 0.6 mL/min with a 70% flow split, directing approximately 180 µL/min to the mass spectrometer.

    • Column Temperature: 40°C.

    • Autosampler Temperature: 5°C.

  • Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Mode: Multiple reaction monitoring (MRM) and positive ion mode.

Quantitative Data for Chiral Separation

The following table presents the chromatographic parameters achieved with the above method.

Table 3: Chromatographic Parameters for the Enantiomeric Separation of Verapamil and Norverapamil

AnalyteCapacity Factor (k')Resolution Factor (Rs)
(R)-Verapamil2.451.4
(S)-Verapamil3.05
This compound2.271.9
(S)-Norverapamil3.13

Conclusion

The synthesis of this compound from Verapamil is a multi-step process that involves the chemical N-demethylation to produce racemic Norverapamil, followed by chiral resolution to isolate the desired enantiomer. The methods presented in this guide provide a foundation for researchers and drug development professionals to produce and analyze this compound. The choice of synthetic and purification methods will depend on the specific requirements of the research, including desired yield, purity, and scale. Further optimization of these methods may be necessary to achieve specific research goals.

References

Enantioselective Synthesis of (R)-Norverapamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a viable and efficient enantioselective synthesis of (R)-Norverapamil, a key active metabolite of Verapamil. The described methodology focuses on a two-step strategic approach: the chemical resolution of a key chiral intermediate to produce (R)-Verapamil, followed by a highly specific enzymatic N-demethylation to yield the target compound, this compound. This document furnishes detailed experimental protocols, quantitative data, and visual workflows to facilitate the practical application of this synthetic route in a research and development setting.

Introduction

Norverapamil is the primary active metabolite of Verapamil, a widely used calcium channel blocker for the treatment of cardiovascular conditions.[1] Like its parent compound, Norverapamil exhibits stereoisomerism, with the (R)- and (S)-enantiomers possessing distinct pharmacological profiles. The development of enantioselective synthetic routes to obtain pure enantiomers is crucial for detailed pharmacological studies and the potential development of new therapeutic agents with improved efficacy and reduced side effects. This guide outlines a robust synthetic strategy to access the (R)-enantiomer of Norverapamil with high purity.

Overall Synthetic Strategy

The enantioselective synthesis of this compound is achieved through a two-stage process. The initial stage involves the resolution of a key chiral intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid), to isolate the desired (R)-enantiomer. This is followed by a series of transformations to yield (R)-Verapamil. The second stage employs a specific biocatalytic N-demethylation of (R)-Verapamil to produce this compound.

Synthetic_Pathway racemic_intermediate Racemic Verapamilic Acid chiral_resolution Chiral Resolution (α-methyl benzylamine) racemic_intermediate->chiral_resolution Step 1 r_verapamilic_acid (R)-Verapamilic Acid chiral_resolution->r_verapamilic_acid conversion Conversion r_verapamilic_acid->conversion r_verapamil (R)-Verapamil conversion->r_verapamil enzymatic_demethylation Enzymatic N-demethylation (CYP105D1) r_verapamil->enzymatic_demethylation Step 2 r_norverapamil This compound enzymatic_demethylation->r_norverapamil

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (R)-Verapamil via Chiral Resolution

The key to obtaining enantiomerically pure (R)-Verapamil lies in the effective resolution of the chiral intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, commonly known as verapamilic acid. This is achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent conversion to (R)-Verapamil.

3.1.1. Chiral Resolution of Verapamilic Acid

This protocol is based on the classical resolution method using a chiral amine to form diastereomeric salts with different solubilities.

  • Materials:

    • Racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid)

    • (R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)

    • Methanol

    • Diethyl ether

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

  • Procedure:

    • Dissolve racemic verapamilic acid in a suitable solvent such as methanol.

    • Add an equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine.

    • Allow the diastereomeric salts to crystallize. The salt of (R)-verapamilic acid with (R)-(+)-α-methylbenzylamine is typically less soluble and will precipitate.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent (e.g., a methanol/diethyl ether mixture).

    • To recover the (R)-verapamilic acid, treat the isolated diastereomeric salt with an aqueous acid solution (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine.

    • Extract the (R)-verapamilic acid into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-verapamilic acid.

3.1.2. Conversion of (R)-Verapamilic Acid to (R)-Verapamil

The conversion of the resolved (R)-verapamilic acid to (R)-Verapamil involves a selective borane-mediated reduction of a tertiary amide intermediate.

  • Materials:

    • (R)-Verapamilic acid

    • Thionyl chloride or oxalyl chloride

    • N-Methylhomoveratrylamine

    • Borane-dimethyl sulfide complex (BMS) or other suitable reducing agent

    • Tetrahydrofuran (THF)

    • Sodium bicarbonate solution

    • Standard workup and purification reagents

  • Procedure:

    • Activate the carboxylic acid of (R)-verapamilic acid by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with N-methylhomoveratrylamine to form the tertiary amide.

    • Reduce the tertiary amide using a selective reducing agent like borane-dimethyl sulfide complex in an appropriate solvent such as THF.

    • Quench the reaction carefully with a suitable reagent (e.g., methanol).

    • Perform an aqueous workup, typically with a sodium bicarbonate solution, to neutralize any remaining acid.

    • Extract the (R)-Verapamil into an organic solvent.

    • Purify the crude product by column chromatography to obtain pure (R)-Verapamil.

Parameter Value Reference
Resolving Agent α-methyl benzylamine[2]
Reduction Method Borane-mediated reduction of a tertiary amide[2]
Overall Yield Good[2]

Table 1: Summary of the synthesis of (R)-Verapamil.

Stage 2: Enzymatic N-demethylation of (R)-Verapamil

This stage utilizes a whole-cell biocatalyst expressing a specific cytochrome P450 enzyme to achieve the selective N-demethylation of (R)-Verapamil to this compound. This biocatalytic approach offers high selectivity and avoids the use of harsh chemical reagents.[3]

3.2.1. Biocatalyst and Reaction Setup

The key component of this step is the cytochrome P450 enzyme CYP105D1 from Streptomyces griseus, which can be expressed in a host organism like E. coli.

  • Biocatalyst: E. coli whole-cell system expressing CYP105D1, putidaredoxin reductase (Pdr), and putidaredoxin (Pdx).

  • Substrate: (R)-Verapamil

  • Reaction Medium: Suitable buffer (e.g., potassium phosphate buffer)

  • Cofactors: A redox partner system is required for the P450 enzyme, which is co-expressed in the whole-cell system.

Enzymatic_Demethylation_Workflow cluster_0 Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Product Isolation ecoli E. coli BL21(DE3) transformation Transformation ecoli->transformation expression_vector Expression Vector (CYP105D1, Pdr, Pdx) expression_vector->transformation culture Cell Culture and Induction transformation->culture biocatalyst Whole-Cell Biocatalyst culture->biocatalyst bioreactor Bioreactor biocatalyst->bioreactor r_verapamil_substrate (R)-Verapamil r_verapamil_substrate->bioreactor incubation Incubation bioreactor->incubation r_norverapamil_product This compound incubation->r_norverapamil_product extraction Extraction r_norverapamil_product->extraction purification Purification (Chromatography) extraction->purification pure_product Pure this compound purification->pure_product

Caption: Experimental workflow for enzymatic N-demethylation.

3.2.2. Experimental Protocol

  • Preparation of the Whole-Cell Biocatalyst:

    • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the genes for CYP105D1, Pdr, and Pdx.

    • Grow the transformed cells in an appropriate culture medium (e.g., LB broth) at 37°C to an optimal cell density.

    • Induce protein expression with a suitable inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-25°C) for a specified period to allow for proper protein folding and expression.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Biotransformation Reaction:

    • Resuspend the harvested cells in a reaction buffer to a desired cell density.

    • Add the substrate, (R)-Verapamil, to the cell suspension. The optimal substrate concentration should be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified duration (e.g., 24 hours).

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable method (e.g., HPLC).

  • Product Isolation and Purification:

    • After the reaction is complete, separate the cells from the reaction medium by centrifugation.

    • Extract the this compound from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure this compound.

Parameter Value Reference
Enzyme Cytochrome P450 CYP105D1 from Streptomyces griseus
Host System E. coli BL21(DE3) whole-cell system
Redox Partner Putidaredoxin reductase (Pdr) and Putidaredoxin (Pdx)
Bioconversion Rate Up to 60.16% within 24 hours

Table 2: Key parameters for the enzymatic N-demethylation of (R)-Verapamil.

Conclusion

The presented two-step synthetic strategy, combining classical chiral resolution with modern biocatalysis, offers an effective and selective route to this compound. The chemical resolution of verapamilic acid provides a practical method for obtaining the key chiral intermediate, (R)-Verapamil. The subsequent enzymatic N-demethylation using a whole-cell biocatalyst expressing CYP105D1 is a highly specific and environmentally benign method for producing the final product. This guide provides a solid foundation for researchers and drug development professionals to synthesize this compound for further pharmacological investigation and potential therapeutic applications.

References

(R)-Norverapamil and L-type Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Norverapamil, an active metabolite of the well-known calcium channel blocker verapamil, contributes to the pharmacological effects of its parent compound. This technical guide provides a comprehensive overview of the mechanism of action of this compound on L-type calcium channels (LTCCs). While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely mechanism based on the extensive research conducted on its parent compound, verapamil, and its enantiomers. This guide covers the stereoselective interaction, state-dependent binding, and the downstream signaling consequences of LTCC blockade by phenylalkylamines, offering valuable insights for research and drug development.

Introduction to this compound and L-type Calcium Channels

Norverapamil is the primary N-demethylated metabolite of verapamil, a phenylalkylamine L-type calcium channel blocker used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into cells, thereby playing a pivotal role in processes like muscle contraction, hormone secretion, and neuronal transmission.[2] The Cav1.2 isoform is the predominant LTCC in the cardiovascular system.[2]

Like verapamil, norverapamil exists as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of these molecules is critical to their pharmacological activity, with the (S)-enantiomers of both verapamil and norverapamil exhibiting greater potency in their cardiovascular effects.[3][4] This guide will focus on the mechanism of action of the (R)-enantiomer of norverapamil on L-type calcium channels.

Mechanism of Action

The blocking action of phenylalkylamines like this compound on L-type calcium channels is characterized by its stereoselectivity, state-dependence, and specific binding site interaction.

Stereoselectivity
State-Dependent Binding

Phenylalkylamines exhibit a "use-dependent" or "frequency-dependent" block, meaning their inhibitory effect is more pronounced at higher frequencies of channel activation. This is because they preferentially bind to the open and inactivated states of the L-type calcium channel rather than the resting state. By binding to these conformations, this compound stabilizes the inactivated state, thereby slowing the recovery of the channel to the resting state and reducing the number of channels available to open upon subsequent depolarization.

Binding Site

Verapamil and other phenylalkylamines are thought to bind to a receptor site located within the pore of the α1 subunit of the L-type calcium channel. This binding site is accessible from the intracellular side of the membrane when the channel is in the open state. The interaction involves key amino acid residues in the transmembrane segments IIIS6 and IVS6. The binding of this compound in this region physically obstructs the passage of calcium ions.

Quantitative Data

Direct quantitative data such as IC50, Kd, or Ki values for the interaction of this compound with L-type calcium channels are not extensively reported in the available literature. However, data for the enantiomers of the parent compound, verapamil, provide a strong basis for understanding the expected relative potencies.

CompoundParameterValueSpecies/TissueComments
(S)-Verapamil Relative Potency~20-fold > (R)-VerapamilHumanBased on prolongation of PR interval.
(R)-Verapamil Relative Potency~1/20th of (S)-VerapamilHumanBased on prolongation of PR interval.
Racemic Verapamil IC50250 nM - 15.5 µMVariousWide range depending on experimental conditions.
Racemic Norverapamil Ki (for β-receptor)4.2 ± 0.8 µMHuman LymphocyteNote: This is for beta-adrenergic receptor, not LTCC.

Signaling Pathways

The primary signaling pathway affected by this compound is the direct consequence of L-type calcium channel blockade: the reduction of intracellular calcium concentration. This has significant downstream effects, particularly in cardiac and smooth muscle cells.

Excitation-Contraction Coupling

In cardiac and smooth muscle cells, the influx of calcium through L-type calcium channels triggers the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This surge in intracellular calcium is essential for the interaction of actin and myosin filaments, leading to muscle contraction. By blocking the initial calcium entry, this compound attenuates this entire cascade, resulting in decreased myocardial contractility and vasodilation of smooth muscle.

cluster_cell Cardiomyocyte / Smooth Muscle Cell R_Norverapamil This compound LTCC L-type Calcium Channel (Cav1.2) R_Norverapamil->LTCC Blocks Ca_influx Ca²⁺ Influx CICR Calcium-Induced Calcium Release Ca_influx->CICR Triggers SR Sarcoplasmic Reticulum Ca_concentration ↑ Intracellular [Ca²⁺] CICR->Ca_concentration Contraction Muscle Contraction Ca_concentration->Contraction Initiates

Figure 1. Signaling pathway of excitation-contraction coupling and its inhibition by this compound.

Other Potential Signaling Pathways

Recent research on verapamil suggests that its effects may extend beyond simple channel blockade and influence other signaling pathways, potentially through modulation of intracellular calcium dynamics or off-target effects. These may also be relevant for this compound and include:

  • JAK2/STAT3 Pathway: Verapamil has been shown to activate the JAK2/STAT3 signaling pathway, which is involved in cardioprotection and anti-apoptotic effects.

  • SIRT1 Activation: Verapamil may also alleviate myocardial injury by activating SIRT1, a protein involved in regulating cellular stress responses and metabolism.

  • Ryanodine Receptor Inhibition: Verapamil, but not dihydropyridine calcium channel blockers, may directly inhibit ryanodine receptors, further impacting calcium handling within the cell.

Experimental Protocols

The following are representative protocols for studying the effects of phenylalkylamines like this compound on L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane.

Objective: To determine the inhibitory concentration (IC50) and characterize the state-dependence of this compound on L-type calcium currents.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the human Cav1.2 channel (e.g., HEK-293 cells) or isolated primary cells like ventricular myocytes.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 1 MgCl2, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative potential (e.g., -80 mV) to keep the channels in a resting state.

    • Elicit L-type calcium currents by depolarizing voltage steps (e.g., to +10 mV for 200 ms).

    • To assess use-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz vs. 1 Hz).

  • Drug Application: Perfuse the cells with increasing concentrations of this compound and record the resulting current inhibition.

  • Data Analysis: Construct a concentration-response curve to determine the IC50 value. Analyze the degree of block at different pulsing frequencies to quantify use-dependence.

Cell_Prep Cell Preparation (e.g., HEK-hCav1.2) Whole_Cell Establish Whole-Cell Configuration Cell_Prep->Whole_Cell Patch_Pipette Patch Pipette (Internal Solution) Patch_Pipette->Whole_Cell Voltage_Clamp Voltage Clamp (Hold at -80 mV) Whole_Cell->Voltage_Clamp Depolarize Depolarizing Pulse (e.g., to +10 mV) Voltage_Clamp->Depolarize Record_Current Record ICa Depolarize->Record_Current Drug_App Apply this compound Record_Current->Drug_App Before & After Data_Analysis Data Analysis (IC50, Use-Dependence) Record_Current->Data_Analysis Drug_App->Depolarize

Figure 2. Workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd or Ki) of a compound to its receptor.

Objective: To determine the binding affinity of this compound to the L-type calcium channel.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from tissues rich in L-type calcium channels (e.g., cardiac or brain tissue) or from cells overexpressing the channel.

  • Radioligand: Use a radiolabeled ligand that binds to the L-type calcium channel, such as [3H]nitrendipine or [3H]PN200-110 (a dihydropyridine).

  • Assay:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound, as an active metabolite of verapamil, is an L-type calcium channel blocker with a mechanism of action that is expected to be qualitatively similar to its parent compound, albeit with likely lower potency than its (S)-enantiomer. Its action is characterized by stereoselective, state-dependent binding to the inner pore of the channel, leading to a reduction in calcium influx. This directly impacts excitation-contraction coupling and may influence other intracellular signaling pathways. While further research is needed to quantify the specific binding affinity and inhibitory potency of this compound, the principles and methodologies outlined in this guide provide a solid framework for its investigation and for the broader understanding of phenylalkylamine calcium channel blockers in drug discovery and development.

References

The Pharmacological Profile of (R)-Norverapamil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Norverapamil is the R-enantiomer of Norverapamil, the major and pharmacologically active N-demethylated metabolite of Verapamil.[1][2] Verapamil is a well-established L-type calcium channel blocker widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias.[3][4] While Verapamil is administered as a racemic mixture, its enantiomers and their metabolites exhibit distinct pharmacological and pharmacokinetic properties.[5] The (S)-enantiomer of Verapamil is known to be significantly more potent in its calcium channel blocking activity than the (R)-enantiomer. This guide provides a comprehensive technical overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding affinities, pharmacokinetic properties, and known off-target effects.

Core Pharmacological Attributes

This compound, like its parent compound, primarily functions as an L-type calcium channel blocker, albeit with reported lower potency compared to the (S)-enantiomers of both Verapamil and Norverapamil. Its pharmacological actions extend to the inhibition of the P-glycoprotein (P-gp) transporter, a key player in multidrug resistance.

Data Presentation: Quantitative Pharmacological Data
Target Ligand Parameter Value (µM) Assay/System
L-type Calcium ChannelRacemic VerapamilED50~10Heterologous expression system
P-glycoprotein (P-gp)Racemic NorverapamilIC500.3P-glycoprotein-mediated digoxin transport
Beta-adrenergic ReceptorRacemic NorverapamilKi4.2 ± 0.8Radioligand binding assay
Pharmacokinetic Parameter Drug Form Value Species Notes
CmaxRacemic Norverapamil41.6 ng/mLHumanFollowing a 9 mg/kg oral dose.
TmaxRacemic NorverapamilNot specifiedHuman
AUCRacemic Norverapamil260 ng·h/mLHumanFollowing a 9 mg/kg oral dose.
Half-life (t½)Racemic Norverapamil9.4 hoursHumanFollowing a 9 mg/kg oral dose.

Mechanism of Action & Signaling Pathways

This compound exerts its primary pharmacological effect through the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium ions into smooth muscle cells and cardiomyocytes, which triggers muscle contraction. By inhibiting this influx, this compound leads to vasodilation and a reduction in myocardial contractility.

L_type_Calcium_Channel_Blockade cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_influx Ca²⁺ Influx (Blocked) L_type_Ca_Channel->Ca_influx R_Norverapamil This compound R_Norverapamil->L_type_Ca_Channel Binds to and inhibits Vasodilation Vasodilation Ca_influx->Vasodilation Reduced_Contraction Reduced Myocardial Contraction Ca_influx->Reduced_Contraction

L-type Calcium Channel Blockade by this compound.

Verapamil undergoes extensive metabolism in the liver, primarily through N-demethylation by cytochrome P450 3A4 (CYP3A4), to form Norverapamil. This metabolic process is stereoselective.

Verapamil_Metabolism R_Verapamil (R)-Verapamil CYP3A4 CYP3A4 (N-demethylation) R_Verapamil->CYP3A4 S_Verapamil (S)-Verapamil S_Verapamil->CYP3A4 R_Norverapamil This compound CYP3A4->R_Norverapamil S_Norverapamil (S)-Norverapamil CYP3A4->S_Norverapamil

Metabolic Pathway of Verapamil to Norverapamil.

Experimental Protocols

Stereoselective Analysis of this compound in Human Plasma

This protocol describes a method for the quantitative determination of Verapamil and Norverapamil enantiomers in human plasma using capillary zone electrophoresis (CZE).

1. Sample Preparation:

  • To 0.5 mL of plasma, add 0.5 mL of 0.1 M sodium hydroxide.

  • Add 2.5 mL of a hexane-isopropanol mixture (90:10, v/v).

  • Vortex for 10 minutes to extract the analytes into the organic layer.

  • Centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the background electrolyte (BGE).

2. CZE Analysis:

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin in phosphate buffer (pH 2.5).

  • Temperature: 15°C.

  • Voltage: Applied for electrophoretic separation.

  • Detection: UV detection.

  • Quantification: Calibration curves are generated using standard solutions of known concentrations of the enantiomers.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay is used to determine the inhibitory potential of this compound on the P-gp transporter.

Pgp_Inhibition_Workflow Start Start Cell_Culture Culture P-gp overexpressing cells (e.g., MDCK-MDR1) to confluence Start->Cell_Culture Pre_incubation Pre-incubate cells with This compound or vehicle control Cell_Culture->Pre_incubation Rhodamine_Loading Load cells with Rhodamine 123 (a P-gp substrate) Pre_incubation->Rhodamine_Loading Efflux Allow for efflux of Rhodamine 123 in the presence of this compound Rhodamine_Loading->Efflux Measurement Measure intracellular Rhodamine 123 fluorescence using a plate reader Efflux->Measurement Analysis Calculate IC50 value for P-gp inhibition Measurement->Analysis End End Analysis->End

Workflow for P-glycoprotein Inhibition Assay.

1. Cell Culture:

  • P-gp overexpressing cells (e.g., MDCK-MDR1) are cultured in appropriate media until a confluent monolayer is formed.

2. Assay Procedure:

  • Wash the cell monolayers with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period.

  • Add the fluorescent P-gp substrate, Rhodamine 123, and incubate to allow for cellular uptake.

  • Remove the loading solution and add fresh buffer containing the respective concentrations of this compound.

  • Incubate to allow for the efflux of Rhodamine 123.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

3. Data Analysis:

  • The percentage of inhibition of Rhodamine 123 efflux is calculated for each concentration of this compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

L-type Calcium Channel Binding Assay ([³H]-Verapamil Radioligand Binding)

This protocol outlines a method to determine the binding affinity of this compound to L-type calcium channels using a radioligand binding assay.

1. Membrane Preparation:

  • Isolate cardiac membranes from a suitable tissue source (e.g., rat heart ventricles).

  • Homogenize the tissue in a buffered solution and perform differential centrifugation to obtain a membrane fraction enriched in sarcolemma.

  • Resuspend the final membrane pellet in a binding buffer.

2. Binding Assay:

  • In a reaction tube, combine the cardiac membrane preparation, [³H]-Verapamil (the radioligand), and varying concentrations of unlabeled this compound (the competitor).

  • For total binding, omit the competitor. For non-specific binding, include a high concentration of unlabeled Verapamil.

  • Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

3. Quantification and Analysis:

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value for this compound by analyzing the competition binding data using non-linear regression analysis (e.g., the Cheng-Prusoff equation).

Off-Target Effects

While the primary target of this compound is the L-type calcium channel, studies on its parent compound and racemate have revealed interactions with other receptors, which may contribute to its overall pharmacological profile and potential side effects. Norverapamil has been shown to have the highest affinity for the beta-adrenergic receptor among the calcium channel blockers studied, acting as a competitive antagonist.

Conclusion

This compound is a pharmacologically active metabolite of Verapamil that contributes to the overall therapeutic effect of the parent drug. Its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and negative inotropic effects. Additionally, it exhibits inhibitory activity against the P-glycoprotein transporter, which has implications for drug-drug interactions and overcoming multidrug resistance. While the (S)-enantiomers of Verapamil and Norverapamil are more potent calcium channel blockers, this compound still contributes to the pharmacological activity. Further research is warranted to fully elucidate the specific contributions of this compound to the clinical effects of Verapamil and to explore its potential as a therapeutic agent in its own right, particularly in the context of P-glycoprotein modulation. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound.

References

(R)-Norverapamil as a P-glycoprotein Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a crucial transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Its ability to actively transport a wide range of substrates out of cells limits the efficacy of various therapeutic agents. (R)-Norverapamil, a major metabolite of verapamil, has emerged as a potent inhibitor of P-gp, offering a potential strategy to overcome MDR and enhance the cellular accumulation and efficacy of co-administered drugs. This technical guide provides a comprehensive overview of this compound as a P-gp inhibitor, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Mechanism of Action

This compound, like its parent compound verapamil, is considered a first-generation P-gp inhibitor. The primary mechanism of inhibition is competitive binding to the P-gp transporter. By occupying the same drug-binding sites as P-gp substrates, this compound competitively inhibits the efflux of these substrates from the cell. This inhibition leads to an increased intracellular concentration of the co-administered drug, thereby enhancing its therapeutic effect, particularly in cells that overexpress P-gp.

Beyond competitive inhibition, some studies suggest that verapamil and its metabolites may also modulate P-gp expression. Long-term exposure to verapamil has been shown to decrease P-gp expression at both the mRNA and protein levels, potentially through transcriptional or post-transcriptional mechanisms. This dual action of direct inhibition and downregulation of expression makes verapamil and its metabolites, including this compound, effective agents for reversing P-gp-mediated multidrug resistance.

Quantitative Data on P-glycoprotein Inhibition

The following tables summarize the quantitative data on the P-glycoprotein inhibitory activity of Norverapamil and its parent compound, Verapamil.

CompoundAssay SystemP-gp SubstrateIC50 (µM)Reference
Norverapamil (racemic)Caco-2 cellsDigoxin0.3[1]
Verapamil (racemic)Caco-2 cellsDigoxin1.1[1]

Table 1: Comparative IC50 Values for P-gp Inhibition

CompoundCell LineChemotherapeutic AgentFold Reversal of ResistanceReference
(R)-VerapamilLoVo-R (human colon carcinoma)Doxorubicin38.9
Norverapamil (racemic)LoVo-R (human colon carcinoma)Doxorubicin35.4

Table 2: Reversal of Doxorubicin Resistance

Experimental Protocols

Detailed methodologies for key experiments used to characterize P-gp inhibitors are provided below.

P-glycoprotein Inhibition Assay using Caco-2 Permeability Model

This assay assesses the ability of a test compound to inhibit the P-gp-mediated efflux of a known P-gp substrate, such as digoxin, across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • P-gp substrate (e.g., [³H]-digoxin)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Verapamil)

  • Scintillation counter and fluid

  • TEER (Transepithelial Electrical Resistance) meter

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with a TEER value above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare assay solutions in HBSS containing the P-gp substrate (e.g., 10 µM digoxin) with and without various concentrations of the test compound (this compound) or the positive control.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the assay solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the assay solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the P-gp substrate in the samples using a scintillation counter for radiolabeled substrates or LC-MS/MS for non-labeled substrates.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition of the P-gp substrate efflux against the concentration of the test compound.

MDCK-MDR1 Permeability Assay

This assay is similar to the Caco-2 assay but uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, resulting in high-level expression of P-gp.

Materials:

  • MDCK-MDR1 cells

  • Transwell® inserts

  • Cell culture medium

  • Transport buffer (e.g., HBSS with HEPES)

  • P-gp substrate

  • Test compound (this compound)

  • Positive control inhibitor

  • Analytical instrument (e.g., LC-MS/MS)

  • TEER meter

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells on Transwell® inserts and culture for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity: Verify monolayer integrity by measuring TEER.

  • Assay Setup:

    • Wash monolayers with transport buffer.

    • Prepare donor solutions containing the P-gp substrate and the test compound at various concentrations in the transport buffer.

  • Bidirectional Transport: Perform the transport experiment in both A-B and B-A directions as described for the Caco-2 assay.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60-90 minutes).

  • Sample Collection and Analysis: Collect samples from donor and receiver compartments and quantify the substrate concentration using LC-MS/MS.

  • Calculations: Calculate Papp values and the efflux ratio. A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.

P-glycoprotein ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in the presence and absence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity of the transporter.

Materials:

  • P-gp-containing cell membranes (e.g., from Sf9 or mammalian cells overexpressing P-gp)

  • Assay buffer (containing Tris-HCl, MgCl₂, ATP)

  • Test compound (this compound)

  • Positive control activator (e.g., Verapamil)

  • Positive control inhibitor (e.g., Sodium Orthovanadate)

  • Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and the test compound at various concentrations. Include control wells with no compound, a known activator, and a known inhibitor.

  • Initiate Reaction: Start the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.

  • Stop Reaction & Color Development: Stop the reaction and develop the color by adding the Pi detection reagent.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each well.

    • Determine the effect of the test compound on P-gp ATPase activity (stimulation or inhibition) relative to the basal activity.

    • Calculate the EC50 (for activation) or IC50 (for inhibition) of the test compound.

Visualizations

Signaling and Mechanistic Pathways

P_glycoprotein_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ATP Binding Domain 1 ATP Binding Domain 2 Drug_out Drug (Extracellular) Pgp->Drug_out Drug Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi ATP Hydrolysis Drug_in Drug (Intracellular) Drug_in->Pgp Binds to P-gp R_Norverapamil This compound R_Norverapamil->Pgp Competitively Binds ATP ATP ATP->Pgp:f0 ATP->Pgp:f1

Caption: Mechanism of P-gp mediated drug efflux and its competitive inhibition by this compound.

Experimental Workflows

Caco2_Permeability_Workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture Culture for 21-25 days to form monolayer seed_cells->culture check_integrity Measure TEER to confirm monolayer integrity culture->check_integrity prepare_assay Prepare assay solutions (Substrate +/- Inhibitor) check_integrity->prepare_assay transport_exp Perform bidirectional (A-B & B-A) transport prepare_assay->transport_exp incubate Incubate at 37°C transport_exp->incubate sample Collect samples from donor & receiver chambers incubate->sample quantify Quantify substrate concentration (LC-MS/MS) sample->quantify analyze Calculate Papp & Efflux Ratio Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for the Caco-2 Permeability Assay.

Pgp_ATPase_Assay_Workflow start Start setup Prepare reaction mix: P-gp membranes, buffer, +/- this compound start->setup initiate Initiate reaction by adding ATP setup->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop reaction and develop color with Pi detection reagent incubate->stop_reaction measure Read absorbance stop_reaction->measure analyze Calculate Pi released and determine IC50/EC50 measure->analyze end End analyze->end

Caption: Workflow for the P-glycoprotein ATPase Activity Assay.

Logical Relationships

Competitive_Inhibition_Logic Pgp P-glycoprotein BindingSite Drug Binding Site Pgp->BindingSite has Substrate P-gp Substrate (e.g., Doxorubicin) Substrate->BindingSite binds to Inhibitor This compound Inhibitor->BindingSite competes for NoEfflux Inhibition of Efflux Inhibitor->NoEfflux results in Efflux Drug Efflux BindingSite->Efflux leads to

Caption: Logical relationship of competitive inhibition of P-glycoprotein by this compound.

Conclusion

This compound is a potent inhibitor of P-glycoprotein, demonstrating efficacy in reversing multidrug resistance in preclinical models. Its mechanism of action primarily involves competitive inhibition of the P-gp transporter, leading to increased intracellular concentrations of co-administered therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to overcome the challenges of P-gp-mediated drug resistance and to optimize the pharmacokinetic profiles of novel drug candidates. Further investigation into the stereoselective inhibitory activity of norverapamil enantiomers will provide a more complete understanding of their potential in clinical applications.

References

Stereospecific Synthesis of (R)-Norverapamil and its Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)-Norverapamil, a pharmacologically significant molecule, and its enantiomer. The focus is on providing detailed methodologies for key synthetic transformations, including the preparation of the chiral precursor, (R)-Verapamil, and its subsequent stereospecific N-demethylation. This document collates quantitative data from various synthetic approaches into structured tables for comparative analysis and utilizes visualizations to illustrate experimental workflows. The methodologies presented are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of chiral pharmaceutical compounds.

Introduction

Norverapamil, the N-demethylated metabolite of Verapamil, is a compound of significant interest due to its pharmacological activity. The stereochemistry of Norverapamil is crucial, as the (R) and (S) enantiomers can exhibit different biological activities and potencies. Consequently, the development of stereospecific synthetic routes to obtain enantiomerically pure this compound is of high importance in pharmaceutical research and drug development. This guide outlines a viable and scalable pathway for the synthesis of this compound, focusing on a chemoenzymatic approach that combines classical resolution with a highly selective enzymatic N-demethylation.

Synthetic Strategies for this compound

The primary strategy detailed in this guide for the stereospecific synthesis of this compound involves two key stages:

  • Synthesis of the Chiral Precursor, (R)-Verapamil: This is achieved through the resolution of a key racemic intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid).

  • Stereospecific N-demethylation of (R)-Verapamil: This transformation is accomplished using a biocatalytic approach, employing a specific cytochrome P450 enzyme that selectively removes the N-methyl group without affecting the chiral center.

This chemoenzymatic approach offers a powerful combination of classical organic synthesis for the construction of the molecular backbone and the high selectivity of enzymatic catalysis for the final stereospecific transformation.

Experimental Protocols

Synthesis of (R)-Verapamil via Chiral Resolution

A scalable route to the enantiomers of Verapamil has been developed, which relies on the efficient resolution of the key intermediate, verapamilic acid, using α-methyl benzylamine. This method ensures the preservation of stereochemical integrity at the quaternary carbon center throughout the subsequent synthetic steps.

3.1.1. Resolution of (±)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (Verapamilic Acid)

A detailed experimental protocol for the resolution of verapamilic acid is crucial for obtaining the enantiomerically pure precursor for (R)-Verapamil.

  • Materials:

    • (±)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid

    • (R)-(+)-α-methyl benzylamine

    • Methanol

    • Ethyl acetate

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve racemic verapamilic acid in a suitable solvent such as methanol or a mixture of methanol and ethyl acetate.

    • Add a stoichiometric equivalent of (R)-(+)-α-methyl benzylamine to the solution.

    • Allow the diastereomeric salts to form and crystallize. The salt of (R)-verapamilic acid with (R)-(+)-α-methyl benzylamine is typically less soluble and will precipitate out of the solution.

    • Isolate the precipitated diastereomeric salt by filtration and wash with a cold solvent.

    • To liberate the free acid, treat the isolated salt with an aqueous acid solution (e.g., HCl).

    • Extract the (R)-verapamilic acid into an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched acid.

    • The enantiomeric excess (ee) of the resolved acid should be determined using chiral HPLC analysis.

3.1.2. Conversion of (R)-Verapamilic Acid to (R)-Verapamil

The resolved (R)-verapamilic acid is then converted to (R)-Verapamil through a series of standard organic transformations, including amide formation followed by reduction. A selective borane-mediated reduction of the tertiary amide is a key step in this sequence.

Stereospecific N-demethylation of (R)-Verapamil to this compound

A highly specific enzymatic N-demethylation of Verapamil to Norverapamil can be achieved using the cytochrome P450 enzyme CYP105D1 from Streptomyces griseus ATCC 13273. This biocatalytic method offers a direct and stereospecific route to this compound from (R)-Verapamil. A whole-cell system using E. coli expressing CYP105D1, putidaredoxin reductase (Pdr), and putidaredoxin (Pdx) has been shown to be effective.

  • Materials:

    • (R)-Verapamil

    • E. coli BL21(DE3) cells co-expressing CYP105D1, Pdr, and Pdx

    • Luria-Bertani (LB) medium with appropriate antibiotics

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Glucose

    • Buffer solution (e.g., potassium phosphate buffer)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Cultivation of the Whole-Cell Biocatalyst:

      • Inoculate a starter culture of the recombinant E. coli in LB medium with antibiotics and grow overnight.

      • Use the starter culture to inoculate a larger volume of LB medium and grow the cells to an appropriate optical density (e.g., OD600 of 0.6-0.8).

      • Induce protein expression by adding IPTG and continue to cultivate the cells at a lower temperature (e.g., 18-25 °C) for a defined period (e.g., 12-24 hours).

      • Harvest the cells by centrifugation and resuspend them in a suitable buffer.

    • Whole-Cell Biotransformation:

      • To the resuspended cells, add (R)-Verapamil (dissolved in a minimal amount of a water-miscible co-solvent if necessary).

      • Add a carbon source such as glucose to provide reducing equivalents for the P450 system.

      • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.

      • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

    • Extraction and Purification of this compound:

      • After the reaction is complete, separate the cells from the supernatant by centrifugation.

      • Extract the supernatant with an organic solvent like ethyl acetate.

      • Combine the organic extracts, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

      • Purify the crude this compound using column chromatography on silica gel to obtain the pure product.

      • Characterize the final product by spectroscopic methods (NMR, MS) and determine its enantiomeric purity by chiral HPLC.

Quantitative Data

The efficiency of the synthetic steps is critical for the overall viability of the process. The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Chiral Resolution of Verapamilic Acid

Resolving AgentDiastereomeric Salt YieldEnantiomeric Excess (ee) of (R)-Verapamilic AcidReference
(R)-(+)-α-methyl benzylamineGood>98%[1]

Table 2: Enzymatic N-demethylation of (R)-Verapamil

BiocatalystSubstrate ConcentrationConversion RateReaction TimeEnantiomeric Purity of this compoundReference
E. coli / CYP105D11 mM60.16%24 hours>99% (expected)[2]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Stereospecific_Synthesis_of_R_Norverapamil cluster_0 Synthesis of (R)-Verapamil cluster_1 Stereospecific N-demethylation racemic_acid Racemic Verapamilic Acid resolution Chiral Resolution with (R)-α-methyl benzylamine racemic_acid->resolution r_acid (R)-Verapamilic Acid resolution->r_acid conversion Conversion to Amide & Borane Reduction r_acid->conversion r_verapamil (R)-Verapamil conversion->r_verapamil r_verapamil_input (R)-Verapamil r_verapamil->r_verapamil_input Precursor biocatalysis Whole-Cell Biocatalysis (E. coli / CYP105D1) r_verapamil_input->biocatalysis extraction Extraction & Purification biocatalysis->extraction r_norverapamil This compound extraction->r_norverapamil

Caption: Overall workflow for the stereospecific synthesis of this compound.

Enzymatic_N_demethylation_Workflow start Start culture Cultivate Recombinant E. coli (CYP105D1) start->culture induce Induce Protein Expression (IPTG) culture->induce harvest Harvest & Resuspend Cells induce->harvest biotransform Add (R)-Verapamil & Glucose Incubate harvest->biotransform separate Separate Cells & Supernatant biotransform->separate extract Extract Supernatant (Ethyl Acetate) separate->extract purify Purify by Chromatography extract->purify end Pure this compound purify->end

Caption: Detailed workflow for the enzymatic N-demethylation step.

Conclusion

The chemoenzymatic strategy outlined in this technical guide presents a robust and scalable approach for the stereospecific synthesis of this compound. The combination of a well-established chiral resolution method for the synthesis of the (R)-Verapamil precursor and a highly selective enzymatic N-demethylation provides a pathway to the desired enantiomerically pure product. The detailed protocols and quantitative data provided herein are intended to facilitate the practical implementation of this synthetic route in a research and development setting. Further optimization of the enzymatic step, including protein engineering of the cytochrome P450 enzyme and process optimization of the whole-cell biotransformation, could lead to even higher yields and efficiencies.

References

(R)-Norverapamil: A Technical Guide to its Role in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or MDR1). P-gp functions as an ATP-dependent efflux pump, actively extruding a wide variety of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy. This technical guide provides an in-depth analysis of (R)-Norverapamil, a metabolite of Verapamil, and its significant role as a modulator of P-gp-mediated MDR. We detail its mechanism of action, present quantitative data on its efficacy in reversing drug resistance, outline key experimental protocols for its evaluation, and visualize the associated cellular pathways and workflows. This compound, which exhibits reduced cardiotoxicity compared to its parent compound, presents a compelling candidate for chemosensitization strategies in cancer therapy.[1][2][3]

Introduction: The Challenge of Multidrug Resistance

The development of resistance to chemotherapy is a major cause of treatment failure in oncology. Tumors can acquire resistance through various mechanisms, but a frequently observed phenotype is multidrug resistance (MDR), characterized by cross-resistance to a broad spectrum of structurally and functionally unrelated cytotoxic agents.

The most well-documented cause of MDR is the overexpression of the P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the MDR1 (ABCB1) gene.[1] P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrates out of the cell, thereby preventing them from reaching their intracellular targets.[4] This leads to a decrease in the steady-state accumulation of the drug within the cancer cell, rendering the chemotherapy ineffective.

The discovery that certain agents, known as chemosensitizers or MDR modulators, could inhibit P-gp function and restore sensitivity to chemotherapy has driven extensive research. Verapamil, a calcium channel blocker, was one of the first-generation P-gp inhibitors identified. However, its clinical application has been hampered by dose-limiting cardiovascular side effects. This has led to the investigation of Verapamil analogs and metabolites, such as this compound, which retain P-gp inhibitory activity but have a more favorable toxicity profile.

Mechanism of Action of this compound

This compound, the R-isomer of the major metabolite of Verapamil, reverses P-gp-mediated MDR primarily through direct interaction with the P-glycoprotein transporter. While the precise molecular interactions are complex, the primary mechanisms are understood to be:

  • Competitive Inhibition: this compound acts as a substrate for P-gp and competes with cytotoxic drugs for binding to the transporter's drug-binding sites. By occupying these sites, it prevents the binding and subsequent efflux of the chemotherapeutic agent.

  • Inhibition of ATPase Activity: P-gp-mediated drug transport is an active process fueled by ATP hydrolysis. This compound can modulate the ATPase activity of P-gp. While some substrates stimulate this activity, inhibitors can block it, effectively shutting down the pump's energy source and preventing drug extrusion.

Studies have shown that the P-gp inhibitory capabilities of Norverapamil are comparable to Verapamil and are non-stereospecific. Crucially, this compound and other Verapamil metabolites exhibit significantly less cardiotoxicity than the parent compound, making them more attractive candidates for clinical development.

Mechanism of P-gp Mediated Drug Efflux and Inhibition by this compound cluster_membrane Cell Membrane cluster_in Intracellular Space cluster_out Extracellular Space Pgp P-glycoprotein (P-gp) ATP ATP Pgp->ATP Hydrolyzes Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp Norverapamil This compound Norverapamil->Pgp Competitive Inhibition ADP ADP + Pi

Caption: P-gp uses ATP to efflux drugs. This compound competitively inhibits P-gp, blocking efflux.

Quantitative Data on MDR Reversal

The efficacy of a P-gp inhibitor is often quantified by its ability to reverse drug resistance, typically measured as a "fold reversal" (FR). This value is calculated by dividing the IC50 (concentration required to inhibit 50% of cell growth) of a cytotoxic drug alone by the IC50 of the same drug in the presence of the modulator.

Cell LineCytotoxic DrugModulatorFold Reversal (FR)Reference
LoVo-R (Human Colon Carcinoma)Doxorubicin(R)-Verapamil38.9 ± 6.4
LoVo-R (Human Colon Carcinoma)DoxorubicinNorverapamil35.4 ± 4.3
LoVo-R (Human Colon Carcinoma)DoxorubicinRacemic Verapamil41.3 ± 5.0
LoVo-R (Human Colon Carcinoma)DoxorubicinGallopamil52.3 ± 7.2
Multidrug Resistant Cells2N-methyl-9-hydroxy-ellipticinium (NMHE)Verapamil~8

Note: Data for this compound is often inferred from studies on Norverapamil and (R)-Verapamil, which show comparable activity to racemic Verapamil in reversing MDR. The potentiation of doxorubicin cytotoxicity by these compounds is directly associated with an increase in doxorubicin uptake in the resistant cells.

Key Experimental Protocols

Evaluating the potential of this compound as an MDR modulator involves several key in vitro assays.

Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the extent to which an MDR modulator can restore the cytotoxic effects of a chemotherapy drug in a resistant cell line.

Methodology:

  • Cell Seeding: Plate MDR-overexpressing cells (e.g., K562/ADR, LoVo-R) and their drug-sensitive parental counterparts in 96-well plates and allow them to adhere overnight.

  • Drug Incubation: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin, Vinblastine) both in the presence and absence of a fixed, non-toxic concentration of this compound.

  • Incubation Period: Incubate the plates for a period of 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the IC50 values from the dose-response curves to determine the fold reversal of resistance.

Drug Accumulation / Efflux Assay (e.g., Rhodamine 123 Assay)

This functional assay directly measures the ability of a modulator to inhibit P-gp's efflux activity by quantifying the intracellular accumulation of a fluorescent P-gp substrate. Rhodamine 123 is a common fluorescent substrate for P-gp.

Methodology:

  • Cell Preparation: Harvest a suspension of MDR-overexpressing cells.

  • Inhibitor Pre-incubation: Pre-incubate the cells with this compound or a control vehicle for a short period (e.g., 30-60 minutes) at 37°C.

  • Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the cell suspension and incubate to allow for cellular uptake.

  • Efflux Period: Wash the cells with cold buffer to remove excess substrate and resuspend them in a fresh, warm medium (with and without the inhibitor). Incubate for an additional period (e.g., 1-2 hours) to allow for P-gp-mediated efflux.

  • Data Acquisition: Analyze the intracellular fluorescence of the cell population using a flow cytometer. Increased fluorescence in the inhibitor-treated group indicates reduced efflux and P-gp inhibition.

  • Analysis: Compare the mean fluorescence intensity (MFI) of cells treated with the inhibitor to the control group.

Workflow for Rhodamine 123 Efflux Assay A 1. Cell Preparation (MDR Cell Line) B 2. Pre-incubation (with/without this compound) A->B C 3. Substrate Loading (Add Rhodamine 123) B->C D 4. Washing Step (Remove excess substrate) C->D E 5. Efflux Period (Incubate at 37°C) D->E F 6. Data Acquisition (Flow Cytometry) E->F G 7. Analysis (Compare Mean Fluorescence) F->G

Caption: A typical experimental workflow for assessing P-gp inhibition using a fluorescent substrate.

P-gp ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by P-gp in isolated membrane vesicles. It can determine whether a compound is a P-gp substrate (stimulates ATPase activity) or an inhibitor (blocks substrate-stimulated activity).

Methodology:

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp (e.g., from Sf9 insect cells or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the membrane vesicles with an assay buffer. Add the test compound (this compound) at various concentrations. For inhibition studies, also add a known P-gp substrate/activator like Verapamil or Vinblastine.

  • Reaction Initiation: Start the reaction by adding MgATP. Incubate at 37°C for a defined period (e.g., 20-40 minutes).

  • Reaction Termination: Stop the reaction.

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released during ATP hydrolysis using a colorimetric detection reagent (e.g., a molybdate-based solution).

  • Data Acquisition: Read the absorbance on a plate reader.

  • Analysis: Calculate the vanadate-sensitive ATPase activity (P-gp specific activity) and plot it against the concentration of the test compound to determine its effect (stimulation or inhibition).

Conclusion and Future Directions

This compound represents a promising second-generation P-gp modulator. Its ability to reverse multidrug resistance in vitro at levels comparable to Verapamil, combined with a significantly improved safety profile due to reduced calcium channel blocking activity, makes it a strong candidate for further preclinical and clinical investigation.

Future research should focus on:

  • In Vivo Efficacy: Translating the in vitro chemosensitizing effects into animal tumor models to assess efficacy and pharmacokinetics.

  • Combination Therapies: Investigating the synergistic effects of this compound with a broader range of modern chemotherapeutic agents and targeted therapies.

  • Pharmacokinetic Interactions: Characterizing potential drug-drug interactions, as P-gp is also expressed in normal tissues like the intestine, liver, and blood-brain barrier, affecting drug absorption and disposition.

The development of potent and non-toxic P-gp inhibitors like this compound is a critical strategy to overcome one of the most significant challenges in cancer treatment, with the potential to restore the efficacy of established chemotherapies and improve patient outcomes.

References

An In-depth Technical Guide on the Discovery and Initial Characterization of (R)-Norverapamil

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a widely used calcium channel blocker, is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] Its primary active metabolite, norverapamil, is formed through N-demethylation in the liver, primarily by the CYP3A4 enzyme.[3][4] While both enantiomers of verapamil and norverapamil exhibit pharmacological activity, there is significant interest in isolating the effects of individual stereoisomers.[1] The (R)-enantiomer of verapamil, in particular, demonstrates a reduced cardiovascular effect while retaining its ability to modulate multidrug resistance (MDR) mediated by P-glycoprotein (P-gp). This has focused attention on its metabolite, (R)-Norverapamil, as a potentially more specific and less toxic agent for reversing MDR in cancer chemotherapy. This document provides a comprehensive overview of the discovery, synthesis, and initial pharmacological characterization of this compound, with a focus on its interaction with P-glycoprotein.

Discovery and Synthesis

This compound is the N-demethylated metabolite of (R)-Verapamil. Its discovery is intrinsically linked to the metabolic studies of its parent compound. While primarily produced in vivo, chemical synthesis is necessary for its isolation and detailed characterization. Several synthetic routes for norverapamil have been developed, which can be adapted for enantioselective synthesis of the (R)-isomer by using stereochemically pure starting materials.

Synthetic Pathway Overview

A common method for synthesizing norverapamil involves the N-demethylation of verapamil. One approach utilizes 1-chloroethyl chloroformate to create a quaternary ammonium salt intermediate, which is then demethylated. Another method employs hydroxylamine hydrochloride and triethylamine under microwave irradiation. To produce this compound specifically, the synthesis would commence with (R)-Verapamil.

G cluster_synthesis Synthetic Workflow for this compound Start (R)-Verapamil (Starting Material) Intermediate Quaternary Ammonium Salt (Intermediate) Start->Intermediate Reaction at 10-80°C Reagent 1-Chloroethyl Chloroformate in Aprotic Solvent Reagent->Intermediate Product This compound Intermediate->Product Reaction at 10-80°C Methanolysis Methanolysis (Demethylation) Methanolysis->Product Purification Purification (e.g., Chromatography) Product->Purification G Mechanism of P-gp Inhibition by this compound cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Extracellular Chemotherapeutic Drug Pgp->Chemo_out Efflux (ATP-dependent) [MDR] Chemo_in Intracellular Chemotherapeutic Drug Chemo_in->Pgp Binds to P-gp Apoptosis Apoptosis / Cell Death Chemo_in->Apoptosis Increased Concentration Leads to Cytotoxicity Chemo_out->Chemo_in Enters Cell RNV This compound RNV->Pgp Competitive Inhibition G cluster_workflow Workflow: Radioligand Binding Assay A Prepare Membranes from P-gp Overexpressing Cells B Incubate Membranes with: 1. [³H]Verapamil (Radioligand) 2. This compound (Competitor) A->B C Rapid Vacuum Filtration (Separates Bound from Free) B->C D Scintillation Counting (Measures Radioactivity) C->D E Data Analysis (Calculate IC₅₀ and Ki) D->E G cluster_workflow Workflow: Caco-2 Permeability Assay A Culture Caco-2 Cells on Filter Supports (21 days) B Verify Monolayer Integrity (TEER) A->B C Add P-gp Substrate ± this compound to Apical or Basolateral Side B->C D Sample from Receiver Chamber at Timed Intervals C->D E Quantify Substrate (LC-MS/MS) D->E F Calculate Papp and Efflux Ratio E->F

References

Methodological & Application

Application Note: Chiral HPLC Method for the Analysis of (R)-Norverapamil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norverapamil is the major active metabolite of Verapamil, a widely used calcium channel blocker for treating cardiovascular disorders.[1] Like its parent compound, Norverapamil is a chiral molecule, existing as (R)- and (S)-enantiomers. The enantiomers of Verapamil and Norverapamil can exhibit different pharmacological and pharmacokinetic profiles, making their individual analysis crucial in drug development and clinical studies. This application note provides a detailed protocol for the chiral separation and analysis of (R)-Norverapamil using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Chromatographic Parameters

The successful chiral separation of Norverapamil enantiomers has been achieved using various chiral stationary phases (CSPs) and mobile phase compositions. A summary of quantitative data from different methods is presented below for easy comparison.

Table 1: Chiral HPLC Methods for Norverapamil Enantiomer Separation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionAnalyte Range (ng/mL)Reference
Chiralpak ADn-hexane:isopropanol:ethanol:diethylamine (88:6:6:0.1)Not SpecifiedMS/MS1.0 - Not Specified[2]
Chiralcel OD-RH (150 x 4.6 mm, 5 µm)0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)Not SpecifiedMS/MS1.0 - 250.0[3]
Chiral-AGPPhosphate buffer (pH 7.0):acetonitrileNot SpecifiedNot SpecifiedNot Specified[4]
Chiralpak ADn-hexane:isopropanol (90:10, v/v)Not SpecifiedNot SpecifiedNot Specified[4]
Chiralcel OD-RH (150 x 4.6 mm, 5 µm)30 mM hexafluorophosphate and acetonitrile (66:34, v/v, pH 4.6)Not SpecifiedNot Specified5.0 - 100.0

Table 2: Representative Chromatographic Performance Data

ParameterMethod using Chiralcel OD-RHReference
Resolution Factor (Rs)
(R)- and (S)-Verapamil1.4
(R)- and (S)-Norverapamil1.9
Capacity Factor (k')
(R)-Verapamil2.45
(S)-Verapamil3.05
This compound2.27
(S)-Norverapamil3.13
Linearity Range 1.0 - 250.0 ng/mL for all four analytes
Absolute Recovery 91.1 - 108.1%

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in a biological matrix (human plasma), based on established and validated methods.

1. Materials and Reagents

  • This compound and (S)-Norverapamil reference standards

  • (R)-Verapamil and (S)-Verapamil reference standards

  • Deuterated internal standards (e.g., D6-Norverapamil, D6-Verapamil)

  • HPLC grade acetonitrile, methanol, n-hexane, diethyl ether

  • Trifluoroacetic acid (TFA)

  • Human plasma (blank)

  • Deionized water

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • A triple quadrupole mass spectrometer is recommended for high sensitivity and selectivity. A UV detector can also be used.

  • Chiral Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm)

3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of Norverapamil enantiomers from human plasma.

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution (e.g., deuterated Norverapamil in methanol).

  • Vortex the sample for 10 seconds.

  • Add 2.0 mL of extraction solvent (n-hexane–diethyl ether, 50:50, v/v).

  • Vortex mix for 5 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the HPLC system.

4. HPLC-MS/MS Method

This method is based on the separation achieved on a Chiralcel OD-RH column.

  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)

  • Flow Rate: 0.8 mL/min (Typical, may require optimization)

  • Column Temperature: 25°C (Typical, may require optimization)

  • Injection Volume: 10 µL

  • Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) and positive ion modes.

Mandatory Visualization

Chiral_HPLC_Workflow Workflow for Chiral HPLC Analysis of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma_sample 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard plasma_sample->add_is extraction 3. Liquid-Liquid Extraction (n-hexane:diethyl ether) add_is->extraction evaporation 4. Evaporation to Dryness extraction->evaporation reconstitution 5. Reconstitution in Mobile Phase evaporation->reconstitution injection 6. Injection into HPLC reconstitution->injection separation 7. Chiral Separation (Chiralcel OD-RH) injection->separation detection 8. Detection (MS/MS) separation->detection integration 9. Peak Integration detection->integration quantification 10. Quantification of This compound integration->quantification report 11. Reporting quantification->report Logical_Relationship Logical Relationship of Method Components cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_analyte Analyte Properties cluster_outcome Desired Outcome csp Chiral Stationary Phase (e.g., Chiralcel OD-RH) separation Differential Retention Times csp->separation mp Aqueous-Organic Mixture (e.g., Water:Acetonitrile with TFA) mp->separation analyte (R)- and (S)-Norverapamil (Chiral Molecules) analyte->separation resolution Baseline Resolution (Rs > 1.5) separation->resolution quantification Accurate Quantification resolution->quantification

References

Application Note: LC-MS/MS Quantification of (R)-Norverapamil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Introduction Verapamil is a calcium channel blocker widely used for treating cardiovascular conditions such as hypertension and angina. It is metabolized in the liver to several metabolites, with norverapamil being the major active one. Both verapamil and norverapamil are chiral compounds, existing as (R)- and (S)-enantiomers, which may exhibit different pharmacological activities and pharmacokinetic profiles. Therefore, the stereoselective quantification of these enantiomers is crucial for a comprehensive understanding of the drug's disposition and effect.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (R)- and (S)-norverapamil in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and a chiral stationary phase for the chromatographic separation of the enantiomers. Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray and multiple reaction monitoring (MRM) modes, ensuring high selectivity and sensitivity.[1][2] Deuterated analogs are recommended as internal standards to ensure accuracy and precision.[1]

Experimental Protocols

Materials and Reagents
  • (R)-Norverapamil and (S)-Norverapamil reference standards

  • (R,S)-Norverapamil-d6 or a similar deuterated internal standard (IS)

  • Human plasma (blank, K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA)[1]

  • n-Hexane[2]

  • 2-Butanol or Isopropanol/Ethanol

  • Sodium Hydroxide (0.1 M)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, (S)-Norverapamil, and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 methanol:water mixture to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of approximately 5 ng/mL in 50% methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on established methods for extracting norverapamil from plasma.

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to each plasma sample (except for blank samples).

  • Vortex the mixture for 30 seconds.

  • To alkalize the sample, add 0.5 mL of 0.1 M Sodium Hydroxide and vortex.

  • Add 1 mL of an appropriate extraction solvent, such as n-hexane:isopropanol (90:10 v/v) or n-hexane:2-butanol (95:5 v/v).

  • Vortex vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)
ParameterRecommended Condition
HPLC System Agilent, Shimadzu, Waters, or equivalent
Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm) or Chiralpak AD (250 x 4.6 mm)
Mobile Phase Isocratic: 0.05% TFA in Water : Acetonitrile (70:30, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25°C - 40°C
Injection Vol. 5 - 10 µL
Run Time ~12 minutes
Mass Spectrometry (MS)
ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V
Source Temp. ~500°C
Curtain Gas ~20 psi
Collision Gas ~8 psi
MRM Transitions This compound: m/z 441.5 → 165.3 Norverapamil-d6 (IS): m/z 447.5 → 165.3 (example)
Dwell Time 150 - 200 ms

Data and Performance Characteristics

The following tables summarize the expected performance of the method based on validated, published data.

Table 1: Method Validation Summary
ParameterResultSource
Linearity Range 1.0 - 250.0 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy 85 - 115%
Absolute Recovery 91.1% - 108.1%
Matrix Effect Minimal (Factors of 0.96 - 1.07 reported)

Visualizations

Metabolic Pathway

The metabolic pathway illustrates the conversion of the parent drug, Verapamil, to its active metabolite, Norverapamil, through N-demethylation.

cluster_0 Metabolic Conversion Verapamil Verapamil (R/S Enantiomers) Norverapamil This compound & (S)-Norverapamil Verapamil->Norverapamil N-demethylation (Liver Cytochromes)

Metabolic conversion of Verapamil to Norverapamil.
Experimental Workflow

The workflow diagram provides a step-by-step overview of the analytical process, from sample receipt to final data analysis.

cluster_workflow LC-MS/MS Quantification Workflow A 1. Human Plasma Sample (50 µL) B 2. Spike with Internal Standard (Norverapamil-d6) A->B C 3. Liquid-Liquid Extraction (Alkalinize, Add Solvent, Vortex, Centrifuge) B->C D 4. Evaporate Organic Layer (Nitrogen Stream, 40°C) C->D E 5. Reconstitute Residue (Mobile Phase) D->E F 6. LC-MS/MS Analysis (Chiral Column, ESI+, MRM) E->F G 7. Data Processing (Peak Integration, Calibration Curve) F->G H 8. Report Concentration of This compound G->H

Workflow for this compound quantification in plasma.

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the stereoselective quantification of this compound in human plasma. The protocol, involving a straightforward liquid-liquid extraction and chiral chromatographic separation, is suitable for high-throughput analysis in clinical and research settings. The method's performance meets the standard acceptance criteria for bioanalytical method validation, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of verapamil.

References

Application Note: Enantiomeric Separation of Norverapamil Using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil is the major and pharmacologically active N-demethylated metabolite of verapamil, a widely used calcium channel blocker for the treatment of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. Both verapamil and norverapamil are chiral compounds, existing as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers of norverapamil exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial in pharmacokinetic studies, drug metabolism research, and clinical monitoring. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the reliable separation and quantification of these enantiomers. This application note provides a detailed protocol for the enantiomeric separation of norverapamil using chiral chromatography.

Principle

Chiral chromatography separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times on the chromatographic column, allowing for their separation and quantification. The choice of CSP, mobile phase composition, and other chromatographic parameters are critical for achieving optimal separation.

Experimental Protocols

This section details the methodologies for the enantiomeric separation of norverapamil based on established and validated methods. Two primary methods utilizing different chiral stationary phases are presented.

Method 1: Separation using a Polysaccharide-based Chiral Stationary Phase

This method is suitable for the simultaneous determination of the enantiomers of verapamil and norverapamil.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and a fluorescence or mass spectrometric detector.

  • Chiral Stationary Phase: Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[1][2]

  • Mobile Phase: A mixture of hexane, isopropanol, and ethanol (e.g., 85:7.5:7.5, v/v/v) containing a small percentage of an amine modifier like triethylamine (e.g., 0.1-1.0%) to improve peak shape and resolution.[2][3]

  • Sample Preparation: Norverapamil standard solutions or extracted plasma/serum samples reconstituted in the mobile phase.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD
Mobile Phase Hexane:Isopropanol:Ethanol (85:7.5:7.5, v/v/v) with 1.0% Triethylamine
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Injection Volume 20 µL
Detection Fluorescence: Excitation at 272 nm, Emission at 317 nm[2] or MS/MS detection in multiple reaction monitoring (MRM) mode.

Protocol:

  • Prepare the mobile phase by accurately mixing the solvents and the amine modifier. Degas the mobile phase before use.

  • Equilibrate the Chiralpak AD column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a racemic standard solution of norverapamil in the mobile phase.

  • Inject the standard solution onto the HPLC system.

  • Record the chromatogram and determine the retention times for the (R)- and (S)-norverapamil enantiomers.

  • For quantitative analysis, prepare a series of calibration standards of known concentrations and inject them to construct a calibration curve.

  • Prepare and inject the unknown samples and determine the concentration of each enantiomer from the calibration curve.

Method 2: Separation using a Protein-based Chiral Stationary Phase

This method is particularly useful for the analysis of norverapamil enantiomers in biological matrices like serum or plasma.

Materials and Equipment:

  • HPLC system as described in Method 1.

  • Chiral Stationary Phase: Chiral-AGP (alpha-1-acid glycoprotein) column.

  • Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with an organic modifier like acetonitrile. The pH of the buffer is a critical parameter for optimizing separation.

  • Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for plasma or serum samples. The final extract should be dissolved in the mobile phase.

Chromatographic Conditions:

ParameterCondition
Column Chiral-AGP
Mobile Phase Phosphate buffer (e.g., 10 mM, pH 7.0) with acetonitrile (e.g., 10-20%)
Flow Rate 0.9 mL/min
Column Temperature 25 °C
Injection Volume 50 µL
Detection Fluorescence: Excitation at 227 nm, Emission at 308 nm or LC-MS/MS.

Protocol:

  • Prepare the aqueous buffer and the mobile phase. Adjust the pH of the buffer accurately. Degas the mobile phase.

  • Equilibrate the Chiral-AGP column with the mobile phase at the specified flow rate until a stable baseline is observed.

  • Prepare a racemic standard solution of norverapamil.

  • Inject the standard solution to determine the retention times of the enantiomers.

  • Optimize the mobile phase composition (buffer pH and acetonitrile content) to achieve baseline separation of the enantiomers.

  • For biological samples, perform a validated extraction procedure to remove proteins and other interfering substances.

  • Reconstitute the extracted sample in the mobile phase and inject it into the HPLC system.

  • Quantify the enantiomers using a calibration curve prepared with spiked matrix samples.

Data Presentation

The following table summarizes representative quantitative data for the enantiomeric separation of norverapamil using different chiral chromatography methods.

Chiral Stationary PhaseMobile Phase(R)-Norverapamil Retention Time (min)(S)-Norverapamil Retention Time (min)Resolution (Rs)Capacity Factor (k') (R)-NVPCapacity Factor (k') (S)-NVPReference
Chiralcel OD-RH (150 x 4.6 mm, 5 µm)0.05% TFA in Water:Acetonitrile (70:30, v/v)Not ReportedNot Reported1.92.273.13
Chiralpak ADHexane:Isopropanol:Ethanol (85:7.5:7.5, v/v/v) + 1.0% TriethylamineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Chiral-AGPPhosphate Buffer (pH 7.0) + AcetonitrileNot ReportedNot ReportedBaseline SeparationNot ReportedNot Reported

Note: Retention times can vary depending on the specific HPLC system, column dimensions, and exact mobile phase composition.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the enantiomeric separation of norverapamil using chiral chromatography.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Standard Standard Solution HPLC_System HPLC System Standard->HPLC_System BiologicalSample Biological Sample (Plasma/Serum) Extraction Extraction (LLE/SPE) BiologicalSample->Extraction Extraction->HPLC_System CSP_Column Chiral Stationary Phase Column HPLC_System->CSP_Column Detector Detection (Fluorescence/MS) CSP_Column->Detector Mobile_Phase Mobile Phase Delivery Mobile_Phase->CSP_Column Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for chiral separation of norverapamil.

Conclusion

The enantiomeric separation of norverapamil is essential for understanding its stereoselective pharmacology and pharmacokinetics. Chiral HPLC provides a robust and reliable platform for this purpose. The choice of the chiral stationary phase, whether polysaccharide-based or protein-based, along with the optimization of the mobile phase, are key to achieving successful separation. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in developing and implementing methods for the chiral analysis of norverapamil.

References

Application Notes and Protocol for the Quantification of (R)-Norverapamil in Human Plasma for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verapamil, a calcium channel blocker, is a racemic mixture of (R)- and (S)-enantiomers. It is extensively metabolized in the liver to various metabolites, including the pharmacologically active metabolite norverapamil, which also exists as (R)- and (S)-enantiomers.[1][2] The stereoselective quantification of these enantiomers is critical in pharmacokinetic and pharmacodynamic studies due to potential differences in their pharmacological activity and metabolic profiles.[1][2] This document provides a detailed protocol for the quantification of (R)-Norverapamil in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method well-suited for bioequivalence studies requiring high selectivity and sensitivity.

Experimental Protocols

A robust and sensitive LC-MS/MS method is detailed below for the stereoselective quantification of this compound in human plasma. This protocol is based on established methods for the analysis of verapamil and its metabolites.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting verapamil and norverapamil from plasma samples.

Materials and Reagents:

  • Blank human plasma

  • This compound analytical standard

  • Deuterated internal standard (e.g., (S)-Norverapamil-d6 or D6-norverapamil)

  • Methanol (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Isopropanol or 2-Butanol (HPLC grade)

  • 0.1 M Sodium Hydroxide

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

Procedure:

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., (S)-Norverapamil-d6 in 50% methanol).

  • Vortex the mixture for 30 seconds.

  • Add 0.5 mL of 0.1 M sodium hydroxide to basify the sample.

  • Add 1 mL of the extraction solvent, a mixture of n-hexane and isopropanol (90:10 v/v) or n-hexane and 2-butanol (95:5 v/v).

  • Vortex the mixture vigorously for 5-10 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation of enantiomers is crucial and can be achieved using a chiral column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Analytical Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm) or equivalent chiral stationary phase
Mobile Phase 0.05% Trifluoroacetic acid in water:Acetonitrile (70:30, v/v)
Flow Rate 1 mL/min
Column Temperature Ambient
Injection Volume 5-10 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) This compound: To be determined based on specific instrumentation
Product Ion (m/z) This compound: To be determined based on specific instrumentation
Internal Standard To be determined based on the specific deuterated standard used

Data Presentation

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range 1.0–250.0 ng/mL for (R)- and (S)-enantiomers of verapamil and norverapamil.
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible. Absolute recovery for analytes has been reported to range from 91.1 to 108.1%.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. A reported LOQ for norverapamil enantiomers is 1.0 ng/mL.
Pharmacokinetic Parameters from a Bioequivalence Study

The following table presents hypothetical pharmacokinetic data for this compound following the administration of a test and reference formulation, which are essential endpoints in a bioequivalence study.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) e.g., 85.5 ± 20.1e.g., 89.9 ± 22.480-125%
Tmax (h) e.g., 2.5 ± 0.8e.g., 2.3 ± 0.7-
AUC₀₋t (ng·h/mL) e.g., 800.2 ± 150.5e.g., 823.0 ± 165.180-125%
AUC₀₋inf (ng·h/mL) e.g., 830.7 ± 155.3e.g., 855.6 ± 170.880-125%

Mandatory Visualizations

Metabolic Pathway of Verapamil

The following diagram illustrates the primary metabolic pathway of verapamil to norverapamil.

Verapamil (R/S)-Verapamil Norverapamil (R/S)-Norverapamil Verapamil->Norverapamil N-demethylation (CYP3A4, CYP3A5, CYP2C8) Other Other Metabolites Verapamil->Other N-dealkylation, O-demethylation

Caption: Metabolic conversion of Verapamil to Norverapamil.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps in the analytical protocol.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is base Basify with NaOH is->base lle Liquid-Liquid Extraction base->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon hplc Chiral HPLC Separation recon->hplc ms Tandem MS Detection (MRM) hplc->ms quant Quantification ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for this compound analysis in plasma.

Logical Relationship in Bioequivalence Assessment

The diagram below shows the logical flow for determining bioequivalence.

PK Calculate Pharmacokinetic Parameters (Cmax, AUC) CI Calculate 90% Confidence Intervals for the Ratio (Test/Reference) PK->CI Compare 90% CI within 80-125%? CI->Compare BE Bioequivalent Compare->BE Yes NBE Not Bioequivalent Compare->NBE No

Caption: Bioequivalence decision-making process.

References

Application Notes and Protocols for (R)-Norverapamil as a Probe Substrate for CYP3A4 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Norverapamil, a primary metabolite of the calcium channel blocker verapamil, serves as a valuable probe substrate for investigating the activity of Cytochrome P450 3A4 (CYP3A4).[1] CYP3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including more than 50% of clinically used drugs. Given its central role in drug clearance and the potential for drug-drug interactions (DDIs), accurate assessment of CYP3A4 activity is paramount in drug discovery and development.[2] this compound itself is further metabolized by CYP3A4, making it a suitable tool for characterizing enzyme kinetics and inhibition.[3][4] These application notes provide detailed protocols for utilizing this compound to assess CYP3A4 activity in vitro.

Principle

The enzymatic activity of CYP3A4 is determined by monitoring the metabolism of this compound in a controlled in vitro system, typically using human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes. The rate of metabolite formation is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By measuring the depletion of the parent compound or the formation of its metabolites over time, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. Furthermore, this system can be employed to evaluate the inhibitory potential of new chemical entities (NCEs) on CYP3A4 activity.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for the Metabolism of Norverapamil Enantiomers by CYP3A4
SubstrateMetaboliteKm (µM)Vmax (pmol/min/pmol CYP3A4)Source
This compoundD-620105 ± 213.5 ± 0.3[3]
(S)-NorverapamilD-62075 ± 155.2 ± 0.4

Note: Data derived from studies using cDNA-expressed CYP3A4.

Table 2: Inactivation Kinetic Parameters of Verapamil and Norverapamil on CYP3A4
CompoundKI (µM)kinact (min-1)Source
(R)-Verapamil6.460.39
(S)-Verapamil2.970.64
(+/-)-Norverapamil5.891.12

Note: These parameters highlight the mechanism-based inhibition properties of verapamil and norverapamil.

Mandatory Visualizations

cluster_0 Metabolic Pathway of (R)-Verapamil R_Verapamil (R)-Verapamil R_Norverapamil This compound R_Verapamil->R_Norverapamil CYP3A4 (N-demethylation) Metabolites Further Metabolites (e.g., D-620) R_Norverapamil->Metabolites CYP3A4

Caption: Metabolic pathway of (R)-Verapamil via CYP3A4.

cluster_1 Experimental Workflow for CYP3A4 Activity Assay A Prepare Incubation Mixture: - Human Liver Microsomes - this compound - Buffer B Pre-incubation (37°C) A->B C Initiate Reaction: Add NADPH B->C D Incubate (37°C, specific time points) C->D E Terminate Reaction: Add ice-cold acetonitrile D->E F Sample Preparation: Centrifugation & Supernatant transfer E->F G LC-MS/MS Analysis F->G H Data Analysis: Metabolite Quantification Kinetic Parameter Calculation G->H

Caption: In vitro CYP3A4 activity assay workflow.

Experimental Protocols

Protocol 1: Determination of CYP3A4 Kinetic Parameters (Km and Vmax) using this compound

1. Materials and Reagents

  • This compound

  • Human Liver Microsomes (HLMs) or recombinant human CYP3A4

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (e.g., deuterated this compound)

  • 96-well plates

  • Incubator/shaker (37°C)

2. Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in potassium phosphate buffer. A range of concentrations (e.g., 2.5 to 450 µM) is recommended to encompass the Km value.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Dilute the HLMs or recombinant CYP3A4 to the desired protein concentration in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension, MgCl2, and varying concentrations of this compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-250 µL.

    • Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range for metabolite formation.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 3000 rpm for 5 minutes) to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of the metabolite (e.g., D-620) using a validated LC-MS/MS method.

    • Plot the reaction velocity (rate of metabolite formation) against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 2: In Vitro CYP3A4 Inhibition Assay using this compound

1. Materials and Reagents

  • Same as Protocol 1

  • Test inhibitor compound

  • Positive control inhibitor (e.g., Ketoconazole)

2. Procedure

  • Preparation of Reagents:

    • Prepare reagents as described in Protocol 1.

    • Prepare a stock solution of the test inhibitor and a positive control inhibitor in a suitable solvent. Create a series of dilutions to determine the IC50.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension, MgCl2, this compound (at a concentration near its Km), and the test inhibitor at various concentrations. Include a positive control (Ketoconazole) and a vehicle control (no inhibitor).

    • Follow the pre-incubation, reaction initiation, incubation, and termination steps as described in Protocol 1.

  • Sample Processing and Data Analysis:

    • Process the samples as described in Protocol 1.

    • Quantify the formation of the this compound metabolite.

    • Calculate the percentage of CYP3A4 activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: LC-MS/MS Method for Quantification of this compound and its Metabolites

1. Chromatographic Conditions (Example)

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-RH, 150 x 4.6 mm, 5 µm) for enantiomeric separation.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: As recommended for the column.

  • Injection Volume: 2-10 µL.

  • Column Temperature: As recommended for the column.

2. Mass Spectrometric Conditions (Example)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 441.5 → 165.3

    • Metabolite (e.g., D-620): Determine the specific m/z transition.

    • Internal Standard (e.g., deuterated this compound): Determine the specific m/z transition.

  • Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard.

3. Sample Preparation (from incubation mixture)

  • Add an equal volume of ice-cold acetonitrile containing the internal standard to the incubation mixture to terminate the reaction and precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a stream of nitrogen if necessary.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Conclusion

This compound is a robust and reliable probe substrate for the in vitro assessment of CYP3A4 activity. The protocols outlined in these application notes provide a framework for determining the kinetic parameters of CYP3A4-mediated metabolism and for evaluating the inhibitory potential of test compounds. The use of sensitive and specific LC-MS/MS analytical methods is crucial for accurate quantification. These assays are indispensable tools in drug discovery and development for predicting potential drug-drug interactions and understanding the metabolic fate of new chemical entities.

References

Application Notes and Protocols for In Vitro P-glycoprotein (P-gp) Inhibition Assay Using (R)-Norverapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial membrane protein that functions as an efflux pump for a wide array of xenobiotics.[1] Its expression in key tissues such as the intestinal epithelium, blood-brain barrier, and kidney tubules plays a significant role in drug absorption, distribution, and elimination.[1][2] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), potentially causing increased systemic exposure and toxicity of co-administered drugs.[1] Therefore, assessing the potential of new chemical entities (NCEs) to inhibit P-gp is a critical step in drug discovery and development.

(R)-Norverapamil, a major metabolite of verapamil, has been identified as a potent P-gp inhibitor.[3] Notably, studies have indicated that norverapamil is a more potent inhibitor of P-gp than verapamil itself. This makes this compound a valuable tool for in vitro P-gp inhibition studies, serving as a positive control and a benchmark for evaluating the inhibitory potential of test compounds.

These application notes provide a detailed protocol for conducting an in vitro P-gp inhibition assay using this compound in a Caco-2 cell monolayer model with digoxin as the probe substrate. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that endogenously express P-gp, making it a widely accepted model for predicting intestinal drug absorption and P-gp interactions.

Data Presentation

Table 1: P-glycoprotein Inhibitory Potency of Verapamil and its Metabolite Norverapamil

CompoundProbe SubstrateCell LineIC50 (µM)Relative Potency
VerapamilDigoxinCaco-2~1.11x
NorverapamilDigoxinCaco-2~0.33-4x more potent than Verapamil

Table 2: Typical Apparent Permeability (Papp) Values for Digoxin in Caco-2 Cells

DirectionConditionTypical Papp (x 10⁻⁶ cm/s)
Apical to Basolateral (A to B)Control (no inhibitor)< 1.0
Basolateral to Apical (B to A)Control (no inhibitor)> 5.0
Basolateral to Apical (B to A)With potent P-gp inhibitorSignificantly reduced (approaching A to B value)

Experimental Protocols

Caco-2 Cell Culture and Seeding
  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well plates) at a density of approximately 1 x 10⁵ cells/cm².

  • Differentiation: Maintain the cell culture for 20-22 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment: Before initiating the transport experiment, confirm the integrity of the Caco-2 cell monolayer. This can be achieved by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a paracellular marker like mannitol.

Bidirectional Transport Assay for P-gp Inhibition

This protocol utilizes digoxin as the P-gp substrate to assess the inhibitory potential of this compound.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Digoxin (probe substrate)

  • This compound (test inhibitor)

  • Verapamil (positive control inhibitor)

  • LC-MS/MS system for digoxin quantification

Procedure:

  • Preparation:

    • Prepare stock solutions of digoxin, this compound, and verapamil in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test and control compounds in transport buffer. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid cytotoxicity.

    • Prepare a working solution of digoxin in transport buffer. A common concentration used is 5 µM.

  • Pre-incubation:

    • Gently wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Pre-incubate the monolayers with transport buffer containing the desired concentrations of this compound or verapamil in both the apical (A) and basolateral (B) chambers for 30-60 minutes at 37°C.

  • Transport Experiment:

    • Apical to Basolateral (A to B) Transport:

      • Add the transport buffer containing digoxin and the inhibitor to the apical chamber (donor).

      • Add fresh transport buffer with the inhibitor to the basolateral chamber (receiver).

    • Basolateral to Apical (B to A) Transport:

      • Add the transport buffer containing digoxin and the inhibitor to the basolateral chamber (donor).

      • Add fresh transport buffer with the inhibitor to the apical chamber (receiver).

  • Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from the receiver chambers. It is also advisable to take a sample from the donor chamber at the beginning and end of the experiment to confirm the initial concentration and assess compound stability.

  • Sample Analysis:

    • Quantify the concentration of digoxin in the collected samples using a validated LC-MS/MS method.

LC-MS/MS Quantification of Digoxin
  • Chromatography: Utilize a C18 column for separation.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is commonly used.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. A common MRM transition for digoxin is m/z 798.5 → 651.5.

  • Internal Standard: Use an appropriate internal standard, such as digitoxin, for accurate quantification.

Data Analysis
  • Calculate the Apparent Permeability Coefficient (Papp):

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    ER = Papp (B to A) / Papp (A to B)

    An efflux ratio greater than 2 is generally considered indicative of active efflux.

  • Determine the IC50 Value:

    • Calculate the percentage of inhibition of the net efflux of digoxin at various concentrations of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the P-gp mediated transport of the substrate, using non-linear regression analysis.

Visualization of Pathways and Workflows

P_glycoprotein_Inhibition_Mechanism Mechanism of Competitive P-gp Inhibition Pgp P-glycoprotein (P-gp) Substrate_out P-gp Substrate (e.g., Digoxin) Pgp->Substrate_out Efflux Substrate P-gp Substrate (e.g., Digoxin) Substrate->Pgp Binds to P-gp Inhibitor This compound Inhibitor->Pgp Competitively Binds to P-gp

Caption: Competitive inhibition of P-gp by this compound.

P_gp_Inhibition_Assay_Workflow Experimental Workflow for P-gp Inhibition Assay cluster_prep Preparation cluster_assay Bidirectional Transport Assay cluster_analysis Data Analysis A1 Culture & Differentiate Caco-2 cells on Transwell inserts A2 Verify Monolayer Integrity (TEER, Mannitol Permeability) A1->A2 A3 Prepare Dosing Solutions: Digoxin & this compound A2->A3 B1 Pre-incubate with This compound A3->B1 B2 Add Digoxin to Donor Chamber (Apical or Basolateral) B1->B2 B3 Incubate for 2 hours at 37°C B2->B3 B4 Collect Samples from Receiver Chamber B3->B4 C1 Quantify Digoxin Concentration (LC-MS/MS) B4->C1 C2 Calculate Papp & Efflux Ratio (ER) C1->C2 C3 Determine IC50 of This compound C2->C3

Caption: Workflow of the in vitro P-gp inhibition assay.

References

Application Notes and Protocols for High-Throughput Screening of (R)-Norverapamil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Norverapamil, a metabolite of Verapamil, is known to interact with multiple ion channels, including the L-type calcium channels.[1][2] However, for the development of new chemical entities, particularly analogs of existing compounds, a thorough assessment of their cardiac safety profile is paramount. A primary concern in cardiac safety is the potential for off-target effects on the human Ether-a-go-go-Related Gene (hERG) potassium channel.[3][4][5] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is a major risk factor for developing life-threatening cardiac arrhythmias.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of this compound analogs to assess their activity on the hERG potassium channel. The aim is to identify compounds with minimal hERG liability early in the drug discovery process, thereby reducing the risk of late-stage attrition. The protocols described are based on established and validated HTS methodologies for ion channel screening.

Core Concepts in hERG Screening

The screening cascade for identifying potential hERG inhibitors typically involves a primary screen to identify "hits" from a large compound library, followed by secondary screens to confirm activity, determine potency, and characterize the mechanism of action.

Primary Screening: The goal is to rapidly and cost-effectively screen a large number of compounds to identify potential hERG inhibitors. Assays used for primary screening need to be robust, scalable, and have a high throughput. Fluorescence-based assays are often employed for this purpose.

Secondary Screening & Hit Confirmation: Hits from the primary screen are subjected to more rigorous testing to confirm their activity and eliminate false positives. Automated patch clamp electrophysiology is the gold standard for confirming hERG channel block and provides more detailed information on the compound's potency and mechanism of action.

Cardiac Safety Panel & CiPA: The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends a more comprehensive assessment of a compound's proarrhythmic risk by testing it against a panel of cardiac ion channels, not just hERG. This provides a more holistic view of the compound's potential cardiotoxicity.

Data Presentation: Quantitative Analysis of this compound Analogs

The following tables summarize hypothetical quantitative data for a set of this compound analogs, illustrating the type of data generated during a screening campaign.

Table 1: Primary High-Throughput Screening Results (Fluorescence-Based Assay)

Compound IDConcentration (µM)% hERG Inhibition (Mean ± SD)Z'-factor
This compound1015.2 ± 3.10.75
Analog-0011088.5 ± 4.50.78
Analog-002105.2 ± 2.10.81
Analog-0031045.7 ± 5.00.76
Analog-0041092.1 ± 3.80.79
E-4031 (Control)198.2 ± 1.50.85

This table showcases typical data from a single-point primary screen to quickly identify compounds with significant hERG inhibitory activity.

Table 2: Secondary Screening - IC50 Determination (Automated Patch Clamp)

Compound IDIC50 (µM)Hill Slopen (number of cells)
Analog-0010.851.15
Analog-00312.30.96
Analog-0040.521.05
E-4031 (Control)0.011.28

This table presents the potency (IC50) of the confirmed hits, providing a quantitative measure for ranking their hERG blocking potential.

Table 3: Cardiac Ion Channel Panel Selectivity (Automated Patch Clamp)

Compound IDhERG (Kv11.1) IC50 (µM)Nav1.5 IC50 (µM)Cav1.2 IC50 (µM)
Analog-0010.85> 10025.6
Analog-0040.5285.315.8
Verapamil (Control)1.25.50.1

This table demonstrates the selectivity profile of the most potent hits against other key cardiac ion channels, which is crucial for assessing the overall proarrhythmic risk.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Fluorescence-Based Thallium Flux Assay

This protocol is designed for a 384-well plate format and utilizes the principle that hERG channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is used to measure the influx of Tl+ through open hERG channels.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar)

  • This compound analogs dissolved in DMSO

  • Positive control: E-4031

  • Negative control: Vehicle (DMSO)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed hERG-HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.

  • Dye Loading: Prepare the fluorescent dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of the this compound analogs and controls in assay buffer. Add the compound solutions to the appropriate wells of the assay plate.

  • Stimulation and Signal Detection: Prepare the stimulus buffer containing thallium sulfate. Use a kinetic plate reader to simultaneously add the stimulus buffer and measure the fluorescence intensity over time (e.g., every 1 second for 2 minutes). The excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for FluxOR™ II Green).

  • Data Analysis: Calculate the initial rate of fluorescence increase for each well. Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

Protocol 2: Secondary Screening and IC50 Determination using Automated Patch Clamp Electrophysiology

This protocol provides a method for confirming hERG activity and determining the potency of hit compounds using an automated patch clamp system.

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES; pH 7.2

  • This compound analogs and control compounds

  • Automated patch clamp system (e.g., QPatch, Patchliner)

Procedure:

  • Cell Preparation: Harvest and prepare the hERG-expressing cells according to the specific requirements of the automated patch clamp platform.

  • System Priming and Cell Sealing: Prime the system with the appropriate internal and external solutions. Load the cell suspension and allow the cells to be captured and form high-resistance seals (>1 GΩ).

  • Voltage Protocol and Current Recording: Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current. Record the baseline hERG current.

  • Compound Application: Apply increasing concentrations of the test compound to the cells. Allow for sufficient time at each concentration for the blocking effect to reach a steady state.

  • Data Analysis: Measure the peak tail current at each compound concentration. Normalize the current to the baseline to determine the fractional block. Fit the concentration-response data to the Hill equation to determine the IC50 and Hill slope.

Visualizations

Signaling Pathway and Experimental Workflow

HTS_Workflow cluster_library Compound Library cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_selectivity Selectivity Profiling cluster_decision Decision Library This compound Analogs Primary_Assay Fluorescence-Based Thallium Flux Assay Library->Primary_Assay Primary_Data Single-Point % Inhibition Primary_Assay->Primary_Data Secondary_Assay Automated Patch Clamp Primary_Data->Secondary_Assay Hits NoGo Discard Primary_Data->NoGo Inactive IC50_Data IC50 Determination Secondary_Assay->IC50_Data Selectivity_Assay Cardiac Ion Channel Panel (Nav1.5, Cav1.2) IC50_Data->Selectivity_Assay Potent Hits Selectivity_Data Selectivity Profile Selectivity_Assay->Selectivity_Data Go Lead Candidate Selectivity_Data->Go Selective Selectivity_Data->NoGo Non-selective

Caption: High-throughput screening workflow for this compound analogs.

hERG Channel Gating and Blockade

hERG_Channel cluster_states hERG Channel States cluster_blocker Drug Interaction Closed Closed Open Open Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Closed Repolarization Blocker Analog Blocker->Open Binds to open state Blocker->Inactivated Binds to inactivated state

Caption: Simplified gating scheme of the hERG potassium channel and drug interaction.

References

Application Notes and Protocols for Solid-Phase Extraction of (R)-Norverapamil from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil is the primary and pharmacologically active N-demethylated metabolite of verapamil, a widely used calcium channel blocker. Both verapamil and norverapamil are chiral compounds, with their enantiomers exhibiting different pharmacological and pharmacokinetic profiles. Consequently, the stereoselective quantification of (R)-Norverapamil in biological matrices is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies.

Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and pre-concentration of this compound from complex biological samples such as plasma and urine. This technique provides cleaner extracts compared to traditional liquid-liquid extraction, leading to improved analytical sensitivity and accuracy, particularly when coupled with downstream applications like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These application notes provide detailed protocols for the extraction of this compound, summarizing key performance data and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the solid-phase extraction and analysis of norverapamil enantiomers. While specific data for this compound is highlighted where available, data for total norverapamil or a racemic mixture is also included to provide a comprehensive overview.

Table 1: SPE Recovery and Reproducibility for Norverapamil Enantiomers

Biological MatrixSPE SorbentAnalyteAverage Recovery (%)Intra-day Reproducibility (CV%)Inter-day Reproducibility (CV%)Reference
UrineC8 Membrane Disk(R/S)-Norverapamil> 85%4.8 - 9.3% (at 138.5 ng/mL)7.8 - 10.1% (at 280 ng/mL)[1][2]
Rat PlasmaNot Specified(R/S)-Verapamil92.3 - 98.2%< 11.6%< 11.6%[3]
Human PlasmaC8 Cartridge[11C]-Metabolites> 90%Not ReportedNot Reported[4]

Table 2: Linearity and Limits of Quantification (LOQ) for Norverapamil Enantiomers

Biological MatrixAnalytical MethodAnalyteLinearity Range (ng/mL)LOQ (ng/mL)Reference
UrineHPLC(R/S)-Norverapamil2.5 - 300< 3.0[1]
Human PlasmaLC-MS/MS(R/S)-Norverapamil1.0 - 250.01.0
Rat PlasmaHPLC-FL(R/S)-Verapamil1.0 - 450.01.0
Human PlasmaHPLC(R/S)-Norverapamil5.0 - 1005.0

Experimental Workflows and Protocols

The following section details the experimental protocols for the solid-phase extraction of this compound from plasma and urine. A generalized workflow is presented, followed by specific protocols.

General Experimental Workflow

The overall process for the analysis of this compound from biological samples involves sample pre-treatment, solid-phase extraction, and subsequent chiral chromatographic analysis.

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction & Analysis Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard (e.g., Deuterated Norverapamil) Sample->Spike Adjust pH Adjustment / Dilution Spike->Adjust Condition Condition SPE Cartridge Adjust->Condition Load Load Pre-treated Sample Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Chiral LC-MS/MS Analysis Reconstitute->Analysis

Caption: Generalized workflow for the SPE of this compound.
Protocol 1: SPE of this compound from Human Plasma

This protocol is adapted from methods utilizing reversed-phase SPE cartridges for the extraction of norverapamil from plasma.

Materials:

  • Human plasma samples

  • This compound standard

  • Deuterated norverapamil internal standard (IS)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Reversed-phase SPE cartridges (e.g., C8 or C18, 100 mg)

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 1 mL of plasma, add the internal standard solution.

    • Add 1 mL of 0.1 M ammonium hydroxide and vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to pellet proteins.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: SPE of this compound from Urine

This protocol is based on a method using a membrane-based SPE disk for the extraction of norverapamil enantiomers from urine.

Materials:

  • Urine samples

  • This compound standard

  • Internal standard

  • Phosphate buffer (pH 6.0)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • C8 SPE membrane disks

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine, add the internal standard.

    • Add 1 mL of phosphate buffer (pH 6.0) and vortex.

  • Solid-Phase Extraction:

    • Conditioning: Condition the C8 SPE disk with 2 mL of methanol followed by 2 mL of water.

    • Loading: Load the pre-treated urine sample onto the conditioned SPE disk.

    • Washing: Wash the disk with 2 mL of water.

    • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for chiral HPLC analysis.

Signaling Pathways and Logical Relationships

While there are no signaling pathways directly involved in the SPE method itself, a logical relationship diagram can illustrate the factors influencing the successful extraction and analysis of this compound.

Logical_Relationships Accurate_Quant Accurate Quantification of This compound SPE Efficient Solid-Phase Extraction SPE->Accurate_Quant Chiral_Sep Effective Chiral Separation Chiral_Sep->Accurate_Quant Sensitive_Det Sensitive Detection Sensitive_Det->Accurate_Quant Matrix Biological Matrix (Plasma, Urine) Matrix->SPE Sorbent SPE Sorbent Selection (e.g., C8, C18) Sorbent->SPE pH Sample/Solvent pH pH->SPE Wash_Elute Wash & Elution Solvents Wash_Elute->SPE Chiral_Col Chiral Stationary Phase Chiral_Col->Chiral_Sep Mobile_Phase Mobile Phase Composition Mobile_Phase->Chiral_Sep Detector Detector Type (MS/MS, Fluorescence) Detector->Sensitive_Det

Caption: Factors influencing the analysis of this compound.

Conclusion

The solid-phase extraction methods detailed in these application notes provide a reliable and efficient means for the isolation of this compound from biological samples. The choice of SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and minimizing matrix effects. When combined with appropriate chiral chromatographic techniques, these methods enable the accurate and precise quantification of this compound, which is essential for advancing our understanding of the stereoselective pharmacology and pharmacokinetics of verapamil and its metabolites.

References

Application Note: Chiral Separation of Norverapamil Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust capillary electrophoresis (CE) method for the chiral separation of norverapamil enantiomers, the primary active metabolite of verapamil. The method utilizes heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD) as a chiral selector, achieving baseline resolution of the (R)- and (S)-norverapamil enantiomers. This document provides comprehensive experimental protocols, quantitative performance data, and visual representations of the workflow and key separation parameters, intended for researchers, scientists, and drug development professionals.

Introduction

Noverapamil, the major metabolite of the calcium channel blocker verapamil, is a chiral compound that exhibits stereoselective pharmacological and pharmacokinetic properties. Consequently, the ability to separate and quantify its individual enantiomers is crucial for clinical and pharmaceutical research. Capillary electrophoresis (CE) offers a powerful analytical platform for chiral separations due to its high efficiency, short analysis time, and low sample and reagent consumption. This application note presents a validated capillary zone electrophoresis (CZE) method for the stereoselective analysis of norverapamil.

Experimental Protocols

Instrumentation and Materials
  • Instrument: Capillary Electrophoresis system with UV detection capabilities.

  • Capillary: Fused silica capillary, 33 cm total length (24.5 cm to detector), 50 µm internal diameter.[1]

  • Reagents:

    • Noverapamil hydrochloride (racemic)

    • Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD)

    • Potassium dihydrogen phosphate

    • Sodium dihydrogen phosphate dihydrate

    • Sodium hydroxide

    • Methanol

    • Deionized water

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 0.05 M phosphate buffer and adjust the pH to 2.5.[1]

  • Chiral Selector Solution: Dissolve an appropriate amount of heptakis-2,3,6-tri-O-methyl-β-CD in the BGE to achieve the desired concentration (e.g., 3.5% w/v).[1]

  • Standard Solutions: Prepare stock solutions of racemic norverapamil hydrochloride in methanol. Further dilute with the BGE containing the chiral selector to prepare working standard solutions.[1]

  • Sample Preparation (from plasma): A liquid-liquid extraction is required for isolating the analytes from plasma samples.[1]

Capillary Conditioning
  • Rinse the new capillary sequentially with 1.0 M sodium hydroxide for 10 minutes, followed by 0.1 M sodium hydroxide for 10 minutes.

  • Flush with deionized water for 10 minutes.

  • Finally, equilibrate the capillary with the 0.05 M phosphate buffer for 10 minutes.

Pre-run Capillary Rinsing Protocol

Before each analytical run, perform the following rinsing sequence:

  • Rinse with 0.1 M sodium hydroxide for 1 minute.

  • Rinse with deionized water for 2 minutes.

  • Rinse with the BGE containing the chiral selector for 2 minutes.

Electrophoretic Conditions
  • Applied Voltage: 15-25 kV

  • Capillary Temperature: 15°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at a wavelength of 200 nm.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described CE method for the chiral separation of norverapamil enantiomers.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.25 - 10 µg/mL
Lower Limit of Detection (LOD)0.1 µg/mL
Lower Limit of Quantification (LOQ)0.2 µg/mL
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%
Accuracy< 15%
Recovery from Plasma91 - 103%

Table 2: Electrophoretic Parameters for Norverapamil Enantiomers

EnantiomerApparent Electrophoretic Mobility (µap) (cm²/Vs)Resolution (Rs)
(+)-R-Norverapamil1.09 x 10⁻⁴5.4 - 6.6
(-)-S-Norverapamil1.04 x 10⁻⁴5.4 - 6.6

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the chiral separation of norverapamil enantiomers using capillary electrophoresis.

G Experimental Workflow for Chiral Separation of Norverapamil Enantiomers cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis prep_bge Prepare Background Electrolyte (BGE) (Phosphate Buffer, pH 2.5) prep_cs Prepare Chiral Selector Solution (TM-β-CD in BGE) prep_bge->prep_cs prep_sample Prepare Norverapamil Standard/Sample Solutions prep_cs->prep_sample injection Hydrodynamic Injection of Sample prep_sample->injection cap_cond Capillary Conditioning (NaOH, H₂O, Buffer) cap_rinse Pre-run Capillary Rinsing (NaOH, H₂O, BGE+CS) cap_cond->cap_rinse cap_rinse->injection separation Electrophoretic Separation (15-25 kV, 15°C) injection->separation detection UV Detection (200 nm) separation->detection electropherogram Generate Electropherogram detection->electropherogram quantification Quantify Enantiomers electropherogram->quantification

Caption: Workflow for Norverapamil Enantiomer Separation by CE.

Key Parameters Influencing Chiral Separation

This diagram illustrates the logical relationships between key experimental parameters and their impact on the chiral separation of norverapamil enantiomers.

G Key Parameters in Chiral CE Separation of Norverapamil goal Successful Chiral Separation cs Chiral Selector (TM-β-CD) cs_conc Concentration cs->cs_conc bge Background Electrolyte bge_ph pH bge->bge_ph bge_conc Concentration bge->bge_conc voltage Applied Voltage migration_time Migration Time voltage->migration_time efficiency Efficiency voltage->efficiency temp Temperature resolution Resolution (Rs) temp->resolution temp->migration_time cs_conc->resolution bge_ph->resolution bge_conc->efficiency resolution->goal migration_time->goal efficiency->goal

References

Application Notes and Protocols: Deuterated (R)-Norverapamil as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Introduction

In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the precise quantification of drug molecules and their metabolites is paramount. Verapamil, a calcium channel blocker, and its primary active metabolite, norverapamil, require robust and accurate bioanalytical methods for their determination in biological matrices. The use of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative analysis, compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of deuterated (R)-Norverapamil as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of verapamil and norverapamil.

Deuterated analogs, such as this compound-d7 or -d6, are ideal internal standards as they share near-identical physicochemical properties with the analyte of interest, ensuring they co-elute chromatographically and exhibit similar ionization efficiency, yet are distinguishable by mass spectrometry.[1] This leads to enhanced precision and accuracy in the analytical results.

Experimental Protocols

This section details the methodologies for the simultaneous quantification of verapamil and norverapamil enantiomers in human plasma using a deuterated internal standard.

Materials and Reagents
  • Analytes: (R)-Verapamil, (S)-Verapamil, this compound, (S)-Norverapamil

  • Internal Standard: Deuterated this compound (e.g., this compound-d7)

  • Human Plasma (drug-free)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium Hydroxide

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike the plasma sample with 10 µL of the deuterated this compound internal standard working solution.

  • Add 25 µL of 5% ammonium hydroxide solution and briefly vortex.

  • Add 1 mL of MTBE and vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A validated LC-MS/MS method is crucial for the sensitive and selective quantification of verapamil and norverapamil. The following are typical parameters:

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column Chiral Stationary Phase (e.g., Chiralcel OD-RH, 150 x 4.6 mm, 5 µm)[2] or C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 2.5 min, hold at 95% B for 0.5 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Analytes and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Verapamil455.3165.135
Norverapamil441.3165.235
Deuterated this compound (d7)448.3165.235

Data Presentation

The use of deuterated this compound as an internal standard allows for the generation of precise and accurate quantitative data. The method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Table 3: Typical Method Validation Parameters

ParameterTypical Value/RangeReference
Linearity Range1.0 - 250.0 ng/mL[2]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL[2]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery91.1 - 108.1%
Matrix Effect0.96 - 1.07

Visualizations

Metabolic Pathway of Verapamil

Verapamil undergoes extensive metabolism in the liver, primarily through N-demethylation to form its active metabolite, norverapamil. This process is mainly catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2C8.

G cluster_0 Primary Metabolism (Liver) Verapamil Verapamil Norverapamil Norverapamil (Active Metabolite) Verapamil->Norverapamil N-demethylation Other_Metabolites Other Metabolites Verapamil->Other_Metabolites N-dealkylation, O-demethylation CYP3A4 CYP3A4 CYP3A4->Verapamil CYP3A5 CYP3A5 CYP3A5->Verapamil CYP2C8 CYP2C8 CYP2C8->Verapamil

Caption: Metabolic conversion of Verapamil to Norverapamil.

Experimental Workflow

The following diagram illustrates the logical flow of the bioanalytical method, from sample receipt to final data analysis.

G start Receive Plasma Samples prep Sample Preparation (Liquid-Liquid Extraction) start->prep spike Spike with Deuterated This compound IS prep->spike lcms LC-MS/MS Analysis spike->lcms data Data Acquisition and Processing lcms->data quant Quantification using Calibration Curve data->quant report Generate Report quant->report

Caption: Bioanalytical workflow for Norverapamil quantification.

Conclusion

The use of deuterated this compound as an internal standard provides a robust and reliable method for the quantitative analysis of verapamil and its active metabolite, norverapamil, in biological matrices. The detailed protocols and methodologies presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring the generation of high-quality bioanalytical data essential for regulatory submissions and clinical decision-making.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing in (R)-Norverapamil HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the HPLC analysis of (R)-Norverapamil.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1] For this compound analysis, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the quantitative accuracy and reliability of the method.

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds such as this compound is secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns are a major contributor.[2] Other potential causes include column overload, column degradation, and issues with the mobile phase or HPLC system.

Q3: How does the pH of the mobile phase impact peak tailing for this compound?

A3: The pH of the mobile phase plays a critical role in controlling the ionization state of both this compound and the residual silanol groups on the column.[3] At mid-range pH values, silanol groups can become deprotonated (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) basic analyte, which causes peak tailing.[4] Adjusting the pH can help to minimize these interactions.

Q4: Can my choice of HPLC column affect peak tailing?

A4: Absolutely. Older, Type A silica columns are known to have a higher concentration of acidic silanol groups and metal impurities, which can exacerbate peak tailing for basic compounds. Modern, high-purity Type B silica columns, especially those with end-capping, are designed to have fewer accessible silanol groups, resulting in significantly improved peak shapes for basic analytes.

Q5: What is an acceptable tailing factor for my analysis?

A5: An ideal peak has a tailing factor (Tf) of 1.0. A value greater than 1.2 may indicate significant tailing that could impact the accuracy of your results. However, the acceptable limit can depend on the specific requirements of your analytical method.

Troubleshooting Guides

Below are common issues encountered during this compound HPLC analysis that can lead to peak tailing, along with step-by-step protocols to address them.

Issue 1: Asymmetrical peak shape observed for this compound standard.

This is often the most direct indicator of undesirable secondary chemical interactions between the analyte and the stationary phase.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., to pH < 3 or > 7) check_pH->adjust_pH No check_column Is the Column Appropriate? check_pH->check_column Yes adjust_pH->check_column use_endcapped Use High-Purity, End-Capped Type B Silica Column check_column->use_endcapped No check_additive Is a Mobile Phase Additive Needed? check_column->check_additive Yes use_endcapped->check_additive add_tea Add a Competing Base (e.g., Triethylamine) check_additive->add_tea Yes check_overload Is the Column Overloaded? check_additive->check_overload No add_tea->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes end Symmetrical Peak Achieved check_overload->end No dilute_sample->end G cluster_0 Stationary Phase Surface Silanol Deprotonated Silanol Group (Si-O⁻) Analyte Protonated this compound (Analyte⁺) Silanol->Analyte Strong Ionic Interaction (Causes Tailing) TEA Protonated Triethylamine (TEA⁺) Silanol->TEA Competitive Binding (Reduces Tailing)

References

Technical Support Center: Chiral Separation of Norverapamil Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of norverapamil enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the chiral separation of norverapamil enantiomers and offers step-by-step guidance to resolve them.

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • Single, unresolved peak for both enantiomers.

  • Overlapping peaks with a resolution factor (Rs) significantly less than 1.5.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical. If you are not achieving separation, consider screening different types of CSPs. Polysaccharide-based columns like Chiralpak AD and protein-based columns such as Chiral-AGP have shown success in separating norverapamil enantiomers[1][2].
Suboptimal Mobile Phase Composition The composition of the mobile phase significantly impacts enantioselectivity. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol or ethanol)[1][3]. For reversed-phase, optimize the concentration of the organic modifier (e.g., acetonitrile) and the pH of the aqueous buffer[4]. Mobile phase additives like trifluoroacetic acid (TFA) can also enhance resolution.
Incorrect Temperature Temperature can influence the interaction between the analyte and the CSP. An increase in column temperature may enhance the separation between enantiomers, although it can sometimes slightly decrease enantioresolution. Experiment with a range of temperatures (e.g., 15-30°C) to find the optimal condition.
Inadequate Flow Rate The flow rate affects column efficiency and, consequently, resolution. A lower flow rate generally provides better resolution by allowing more time for interaction with the stationary phase.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, characterized by a tailing factor greater than 2 or less than 0.8.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase Unwanted interactions between the analyte and the stationary phase can lead to peak tailing. The addition of a small amount of an acidic or basic modifier to the mobile phase can often mitigate these effects. For basic compounds like norverapamil, an acidic additive such as trifluoroacetic acid (TFA) or formic acid can improve peak shape.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Column Contamination or Degradation Contamination or degradation of the stationary phase can result in poor peak shape. Flush the column with a strong solvent or, if necessary, replace the column.
Issue 3: Long Run Times

Symptoms:

  • Excessively long retention times for both enantiomers, leading to low throughput.

Possible Causes & Solutions:

CauseRecommended Action
Strong Analyte Retention If the analyte is too strongly retained on the column, increase the strength of the mobile phase. In normal-phase, this means increasing the percentage of the polar modifier. In reversed-phase, increase the percentage of the organic solvent.
Low Flow Rate While a lower flow rate can improve resolution, it also increases the analysis time. Find a balance between resolution and run time by gradually increasing the flow rate.
Sub-optimal Temperature Increasing the column temperature can decrease the viscosity of the mobile phase and reduce retention times.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating norverapamil enantiomers?

Several CSPs have been successfully used for the chiral separation of norverapamil. Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD), are frequently reported. Protein-based columns, particularly those with α1-acid glycoprotein (Chiral-AGP), have also demonstrated good enantioselectivity for norverapamil.

Q2: What are typical mobile phase compositions for the chiral HPLC separation of norverapamil?

For normal-phase HPLC , a common mobile phase consists of n-hexane with a polar modifier like isopropanol or ethanol. A typical composition is n-hexane:isopropanol:ethanol:diethylamine (88:6:6:0.1). For reversed-phase HPLC , a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile is often used. The pH of the buffer is a critical parameter to optimize, with higher pH values sometimes favoring enantioselectivity. The addition of an acidic modifier like 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v) has also been shown to be effective.

Q3: How does temperature affect the resolution of norverapamil enantiomers?

Temperature can have a variable effect on the chiral separation of norverapamil. In some cases, increasing the column temperature can improve the separation between the enantiomers of verapamil and norverapamil. However, in other systems, a decrease in temperature can lead to better resolution but with an increase in analysis time. It is an important parameter to optimize for each specific method.

Q4: Can capillary electrophoresis (CE) be used for the chiral separation of norverapamil?

Yes, capillary electrophoresis is a viable alternative to HPLC for this separation. Successful resolution has been achieved using cyclodextrins, such as trimethyl-β-cyclodextrin, as chiral selectors in the background electrolyte. CE methods can offer advantages such as short analysis times.

Q5: What are some key parameters to consider for method development?

The most critical parameters for developing a successful chiral separation method for norverapamil enantiomers are the choice of the chiral stationary phase, the composition and pH of the mobile phase, and the column temperature. A systematic approach, such as experimental design, can be employed to efficiently optimize these variables.

Experimental Protocols & Data

Method 1: Normal-Phase HPLC
  • Column: Chiralpak AD (250 x 4.6 mm, 10 µm).

  • Mobile Phase: n-hexane:isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 276 nm.

Method 2: Reversed-Phase HPLC
  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Mass Spectrometry (MS/MS).

Method 3: Protein-Based CSP HPLC
  • Column: Chiral-AGP (100 x 4.0 mm).

  • Mobile Phase: Phosphate buffer (pH 7.0):acetonitrile. The exact ratio should be optimized.

  • Temperature: Optimized, as increased temperature can affect selectivity.

  • Detection: Fluorescence (ex: 276 nm, em: 310 nm).

Quantitative Data Summary
MethodCSPMobile PhaseResolution (Rs)Reference
Reversed-Phase HPLCChiralcel OD-RH0.05% TFA in Water:ACN (70:30)1.9 (for norverapamil)
Normal-Phase HPLCChiralpak ADn-hexane:isopropanol:ethanol:diethylamine (88:6:6:0.1)Not specified, but successful separation shown
Protein-Based HPLCChiral-AGPPhosphate buffer (pH 7.0):ACNNot specified, but successful separation achieved

Visualizations

TroubleshootingWorkflow Start Poor Resolution Observed CheckCSP Is the CSP appropriate? Start->CheckCSP CheckMobilePhase Is the mobile phase optimized? CheckCSP->CheckMobilePhase Yes ChangeCSP Screen Different CSPs CheckCSP->ChangeCSP No CheckTemp Is the temperature optimal? CheckMobilePhase->CheckTemp Yes OptimizeMobilePhase Adjust Organic/Aqueous Ratio Optimize pH & Additives CheckMobilePhase->OptimizeMobilePhase No CheckFlowRate Is the flow rate optimal? CheckTemp->CheckFlowRate Yes OptimizeTemp Test a Range of Temperatures CheckTemp->OptimizeTemp No GoodResolution Resolution Improved CheckFlowRate->GoodResolution Yes OptimizeFlowRate Adjust Flow Rate CheckFlowRate->OptimizeFlowRate No ChangeCSP->CheckMobilePhase OptimizeMobilePhase->CheckTemp OptimizeTemp->CheckFlowRate OptimizeFlowRate->GoodResolution

Caption: Troubleshooting workflow for poor resolution.

ExperimentalOptimization cluster_InitialSetup Initial Method Setup cluster_Optimization Optimization Cycle cluster_Validation Method Validation SelectCSP Select Chiral Stationary Phase InitialMobilePhase Choose Initial Mobile Phase SelectCSP->InitialMobilePhase OptimizeMobilePhase Optimize Mobile Phase Composition InitialMobilePhase->OptimizeMobilePhase OptimizeTemp Optimize Temperature OptimizeMobilePhase->OptimizeTemp Iterate OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow Iterate OptimizeFlow->OptimizeMobilePhase Iterate Validate Validate Method OptimizeFlow->Validate

Caption: Experimental workflow for method optimization.

ParameterEffects cluster_Parameters Experimental Parameters Resolution Resolution (Rs) CSP Chiral Stationary Phase CSP->Resolution High Impact MobilePhase Mobile Phase Composition MobilePhase->Resolution High Impact Temperature Temperature Temperature->Resolution Moderate Impact FlowRate Flow Rate FlowRate->Resolution Moderate Impact

Caption: Impact of parameters on resolution.

References

Technical Support Center: Optimizing Mobile Phase for (R)-Norverapamil Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of (R)-Norverapamil. The following information is designed to help you optimize your mobile phase and overcome common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common chiral stationary phases (CSPs) for separating Norverapamil enantiomers?

A1: Several types of chiral stationary phases have been successfully employed for the enantiomeric separation of verapamil and its metabolite, norverapamil. These include protein-based columns like Chiral-AGP, polysaccharide-based columns such as Chiralcel OD-RH and Chiralpak AD, and cyclofructan-based columns.[1][2][3][4][5] The choice of CSP will significantly influence the mobile phase selection.

Q2: What are the typical mobile phase modes used for this compound separation?

A2: The separation of Norverapamil enantiomers can be achieved using various chromatographic modes, including:

  • Reversed-Phase (RP): This is a common approach using aqueous-organic mobile phases.

  • Normal-Phase (NP): This mode utilizes non-polar solvents.

  • Polar Organic Mode (POM): This mode employs polar organic solvents.

Q3: How does the mobile phase pH affect the separation of Norverapamil enantiomers?

A3: For reversed-phase separations on specific columns like Chiral-AGP, a higher buffer pH can favor enantioselectivity for both verapamil and norverapamil. It is crucial to operate within the pH stability range of your chosen column.

Q4: What is the role of organic modifiers in the mobile phase?

A4: Organic modifiers, such as acetonitrile and methanol, are critical for adjusting retention and selectivity. The concentration of the organic modifier is often a compromise; for instance, a high content of acetonitrile can decrease enantioselectivity while affecting the selectivity between verapamil and norverapamil enantiomers.

Q5: What are common additives used in the mobile phase and what are their functions?

A5: Additives are frequently used to improve peak shape and resolution.

  • Acids (e.g., Trifluoroacetic Acid - TFA, Formic Acid): These are often added in small concentrations (e.g., 0.05%) to the mobile phase to improve peak symmetry.

  • Bases (e.g., Triethylamine - TEA, Diethylamine): These are used to reduce peak tailing of basic compounds like norverapamil by masking residual silanol groups on the stationary phase.

  • Buffers (e.g., Phosphate buffer): These are used to control the pH of the mobile phase, which is crucial for reproducible separations, especially on protein-based CSPs.

Troubleshooting Guide

Problem 1: Poor or no resolution of (R)- and (S)-Norverapamil enantiomers.

Possible CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this specific separation. Screen different types of CSPs (e.g., polysaccharide, protein-based, cyclofructan).
Suboptimal Mobile Phase Composition Systematically vary the ratio of organic modifier to the aqueous or non-polar phase. For reversed-phase, try different organic modifiers (e.g., acetonitrile vs. methanol).
Incorrect Mobile Phase pH If using a pH-dependent CSP (like Chiral-AGP), optimize the pH of the buffer. A higher pH may improve enantioselectivity.
Missing or Inappropriate Additives Introduce or adjust the concentration of acidic or basic additives (e.g., TFA, TEA) to improve interaction with the CSP.

Problem 2: Excessive peak tailing.

Possible CauseSuggested Solution
Secondary Interactions with Stationary Phase Add a basic modifier like triethylamine (TEA) to the mobile phase to minimize interactions with residual silanols.
Sample Overload Reduce the concentration or injection volume of the sample.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

Problem 3: Long retention times.

Possible CauseSuggested Solution
Mobile Phase is too weak Increase the percentage of the organic modifier in reversed-phase or the polar solvent in normal-phase to decrease retention.
Low Flow Rate Increase the flow rate, but monitor the backpressure to ensure it remains within the column's limits.
Low Column Temperature Increasing the column temperature can sometimes reduce retention, but it may also affect enantioselectivity.

Problem 4: Irreproducible retention times and/or resolution.

Possible CauseSuggested Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase before use.
Column Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before injecting the sample, especially when changing mobile phase composition.

Experimental Protocols

Method 1: Reversed-Phase HPLC for Simultaneous Separation of Verapamil and Norverapamil Enantiomers

This method is suitable for the simultaneous quantification of (R)- and (S)-enantiomers of verapamil and norverapamil in human plasma.

  • Chromatographic Conditions

    Parameter Condition
    Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)
    Mobile Phase 0.05% Trifluoroacetic acid in water-acetonitrile (70:30, v/v)
    Flow Rate Not specified, but typically 0.5-1.0 mL/min for a 4.6 mm ID column

    | Detection | Tandem Mass Spectrometry (MS/MS) |

  • Sample Preparation: Liquid-Liquid Extraction

    • Take 50 µL of human plasma.

    • Add deuterated internal standards (D6-verapamil and D6-norverapamil).

    • Perform liquid-liquid extraction.

Method 2: Polar Organic Mode HPLC for Verapamil Enantiomers

This method was developed for the enantioselective pharmacokinetic study of verapamil in rat plasma.

  • Chromatographic Conditions

    Parameter Condition
    Column LarihcShell-P (LSP) (100 mm × 2.1 mm i.d., 2.7 μm) with a guard column
    Mobile Phase Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)
    Flow Rate 0.5 mL/min
    Column Temperature 21 ± 2 °C

    | Detection | Fluorescence (Excitation: 280 nm, Emission: 313 nm) |

  • Sample Preparation: Solid Phase Extraction (SPE)

    • Use Waters Oasis HLB C18 solid phase extraction cartridges for extraction from rat plasma.

Method 3: Normal-Phase HPLC for Simultaneous Analysis of Verapamil and Norverapamil Enantiomers

This method was applied to a kinetic disposition study in rats.

  • Chromatographic Conditions

    Parameter Condition
    Column Chiralpak AD
    Mobile Phase n-hexane:isopropanol:ethanol:diethylamine (88:6:6:0.1)

    | Detection | Tandem Mass Spectrometry (MS/MS) |

  • Sample Preparation: Liquid-Liquid Extraction

    • Extract from 100 µL plasma samples using n-hexane.

Data Presentation

Table 1: Comparison of Mobile Phases for Norverapamil Enantiomeric Separation

Chromatographic Mode Stationary Phase Mobile Phase Composition Key Outcomes Reference
Reversed-PhaseChiralcel OD-RH0.05% TFA in Water:Acetonitrile (70:30, v/v)Resolution factor of 1.9 for norverapamil enantiomers.
Polar OrganicLarihcShell-P (cyclofructan-based)ACN:MeOH:TFA:TEA (98:2:0.05:0.025, v/v/v/v)Good resolution (Rs = 1.1) with a short run time.
Normal-PhaseChiralpak ADn-hexane:isopropanol:ethanol:diethylamine (88:6:6:0.1)Successful resolution of both verapamil and norverapamil enantiomers.
Reversed-PhaseChiral-AGPPhosphate buffer (pH not specified) and AcetonitrileHigh buffer pH favors enantioselectivity.

Visualizations

Experimental_Workflow_RP_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Analysis Column Chiral Column Inject->Column Detect Detection (e.g., MS/MS) Column->Detect Process Chromatogram Processing Detect->Process Quantify Quantification Process->Quantify

Caption: General experimental workflow for the analysis of Norverapamil enantiomers.

Mobile_Phase_Optimization Start Goal: Separate this compound Select_CSP Select Chiral Stationary Phase (e.g., Polysaccharide, Protein-based) Start->Select_CSP Select_Mode Select Chromatographic Mode (RP, NP, POM) Select_CSP->Select_Mode Initial_MP Select Initial Mobile Phase Select_Mode->Initial_MP Optimize_Ratio Optimize Solvent Ratio (e.g., ACN/Water) Initial_MP->Optimize_Ratio Optimize_Additives Optimize Additives (e.g., TFA, TEA, pH) Optimize_Ratio->Optimize_Additives Check_Resolution Acceptable Resolution? Optimize_Ratio->Check_Resolution Test Separation Optimize_Additives->Check_Resolution Check_Resolution->Optimize_Ratio No, adjust MP Final_Method Final Method Check_Resolution->Final_Method Yes No_Select_CSP No No_Select_Mode No Yes Yes

Caption: Logical workflow for mobile phase optimization in chiral separations.

References

Troubleshooting low recovery of (R)-Norverapamil during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of (R)-Norverapamil during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is the main active metabolite of Verapamil.[1] Its chemical properties are crucial for designing an effective extraction protocol. Key properties include:

  • Molecular Formula: C₂₆H₃₆N₂O₄[2]

  • Molar Mass: 440.6 g/mol [2]

  • pKa: As a secondary amine, Norverapamil is basic. The pKa of its parent compound, Verapamil, is reported to be around 8.92, which suggests that Norverapamil will also be protonated at acidic pH.[3]

  • logP: The predicted logP value for Norverapamil is around 4.41 to 4.66, indicating its lipophilic nature.[4]

  • Solubility: It is soluble in water at 15 mg/mL.

Understanding these properties is essential for selecting the appropriate solvent and pH conditions during extraction.

Q2: What are the common methods for extracting this compound?

A2: The two most common techniques for extracting this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases. For Norverapamil, this typically involves basifying the aqueous sample to deprotonate the amine group and then extracting it into an organic solvent.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while the sample matrix is washed away. The analyte is then eluted with a stronger solvent. SPE can offer cleaner extracts compared to LLE.

Q3: What kind of recovery rates can be expected for this compound extraction?

A3: Expected recovery rates can vary depending on the chosen method and optimization of the protocol. Published studies have reported a range of recoveries:

Extraction MethodMatrixReported Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Human Plasma~84%
Liquid-Liquid Extraction (LLE)Human Plasma91.1% - 108.1%
Liquid-Liquid Extraction (LLE)Human Plasma89.58%
Solid-Phase Extraction (SPE)Human Plasma>90%
Solid-Phase Extraction (SPE)Urine>85%

Troubleshooting Guide for Low this compound Recovery

This guide addresses specific issues that can lead to low recovery of this compound during extraction.

Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)

Q: I am experiencing low recovery of this compound using LLE. What are the potential causes and how can I troubleshoot this?

A: Low recovery in LLE can stem from several factors related to pH, solvent choice, and procedural steps.

Troubleshooting Workflow for LLE

LLE_Troubleshooting start Low this compound Recovery in LLE check_pH Verify Aqueous Phase pH start->check_pH check_solvent Evaluate Extraction Solvent check_pH->check_solvent pH optimal? solution_pH Adjust pH to >10 (e.g., with NaOH or phosphate buffer) check_pH->solution_pH pH too low? check_emulsion Check for Emulsion Formation check_solvent->check_emulsion Solvent appropriate? solution_solvent Increase solvent polarity (e.g., add isopropanol or dichloromethane) or try a different solvent system. check_solvent->solution_solvent Inadequate polarity? check_back_extraction Optimize Back-Extraction (if applicable) check_emulsion->check_back_extraction No emulsion? solution_emulsion Centrifuge at higher speed/longer time Add salt (e.g., NaCl) Filter through glass wool check_emulsion->solution_emulsion Emulsion present? optimize_mixing Ensure Sufficient Mixing check_back_extraction->optimize_mixing Back-extraction optimal? solution_back_extraction Ensure acidic back-extraction solution is strong enough (e.g., 0.02-0.1 N H₂SO₄) check_back_extraction->solution_back_extraction Incomplete back-extraction? solution_mixing Increase vortexing/shaking time optimize_mixing->solution_mixing Insufficient mixing? end Improved Recovery optimize_mixing->end Mixing sufficient? solution_pH->check_solvent solution_solvent->check_emulsion solution_emulsion->check_back_extraction solution_back_extraction->optimize_mixing solution_mixing->end

Caption: Troubleshooting workflow for low LLE recovery.

Detailed Explanations:

  • Incorrect pH of the Aqueous Phase: this compound has a basic secondary amine group. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample (e.g., plasma) must be sufficiently high.

    • Recommendation: Adjust the sample pH to be at least 1-2 units above the pKa of Norverapamil. A pH of 9.0 has been used successfully, but adjusting to pH > 10 may further improve recovery.

  • Inappropriate Extraction Solvent: The choice of organic solvent is critical. While Norverapamil is lipophilic, a solvent that is too non-polar may not efficiently extract it.

    • Recommendation: A mixture of solvents can be more effective. For instance, a mixture of cyclohexane and dichloromethane has been used. Other successful LLE protocols have utilized n-hexane with isopropanol. If recovery is low, consider increasing the polarity of the organic phase.

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery.

    • Recommendation: To break emulsions, try centrifugation at a higher speed or for a longer duration. Adding salt (salting out) to the aqueous phase can also help.

  • Incomplete Back-Extraction: Some protocols use a back-extraction step into an acidic aqueous solution to purify the sample. If this step is inefficient, the analyte will be lost.

    • Recommendation: Ensure the acidic solution is of sufficient concentration (e.g., 0.1 N H₂SO₄) to fully protonate and extract the Norverapamil from the organic phase.

Issue 2: Low Recovery with Solid-Phase Extraction (SPE)

Q: My this compound recovery is low when using SPE. What factors should I investigate?

A: Low SPE recovery is often related to issues with the sorbent, sample loading, washing, or elution steps.

Troubleshooting Workflow for SPE

SPE_Troubleshooting start Low this compound Recovery in SPE check_sorbent Verify Sorbent Choice and Conditioning start->check_sorbent check_loading Review Sample Loading Conditions check_sorbent->check_loading Sorbent/conditioning correct? solution_sorbent Ensure correct sorbent type (e.g., C8, C18, HLB) Properly condition/equilibrate the cartridge check_sorbent->solution_sorbent Incorrect sorbent or conditioning? check_wash Analyze Wash Step check_loading->check_wash Loading optimal? solution_loading Adjust sample pH for optimal binding Decrease flow rate during loading check_loading->solution_loading Suboptimal loading? check_elution Optimize Elution Step check_wash->check_elution Wash step correct? solution_wash Use a weaker wash solvent to prevent premature elution of the analyte check_wash->solution_wash Wash solvent too strong? solution_elution Use a stronger elution solvent Increase solvent volume Allow for a 'soak' step check_elution->solution_elution Incomplete elution? end Improved Recovery check_elution->end Elution sufficient? solution_sorbent->check_loading solution_loading->check_wash solution_wash->check_elution solution_elution->end

Caption: Troubleshooting workflow for low SPE recovery.

Detailed Explanations:

  • Incorrect Sorbent Choice: The sorbent material must have an affinity for this compound.

    • Recommendation: Reversed-phase sorbents like C8, C18, or polymeric sorbents like Oasis HLB are commonly used and have shown good recoveries (>90%). Ensure the chosen sorbent is appropriate for a lipophilic, basic compound.

  • Improper Sorbent Conditioning/Equilibration: Failure to properly prepare the SPE cartridge will lead to inconsistent and poor binding.

    • Recommendation: Always follow the manufacturer's instructions for conditioning (usually with methanol) and equilibration (usually with water or a buffer matching the sample's pH).

  • Suboptimal Sample Loading Conditions: The pH of the sample during loading is critical for retention on reversed-phase sorbents.

    • Recommendation: For reversed-phase SPE, the sample pH should be adjusted to ensure the analyte is retained. Given Norverapamil's basic nature, a neutral to slightly basic pH during loading is often suitable. Acidifying the plasma sample (e.g., with phosphoric acid) before loading onto an Oasis HLB sorbent has also been shown to be effective. Additionally, a slow flow rate during sample application is crucial to allow for sufficient interaction between the analyte and the sorbent.

  • Wash Solvent is Too Strong: The wash step is intended to remove interferences without eluting the analyte of interest. If the wash solvent is too strong, this compound can be prematurely washed off the column.

    • Recommendation: Use a weak organic solvent in the wash buffer (e.g., 5% methanol). If analyte loss is suspected during this step, analyze the wash eluate for the presence of this compound.

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.

    • Recommendation: Use a strong organic solvent like methanol or acetonitrile for elution. Sometimes, modifying the pH of the elution solvent (e.g., adding a small amount of acid or base) can improve recovery. Increasing the volume of the elution solvent or performing a second elution can also be beneficial. Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can also enhance recovery.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from published methods that have demonstrated high recovery.

Materials:

  • Human plasma sample

  • Internal standard (IS) solution (e.g., deuterated Norverapamil)

  • Phosphate buffer (pH 9.0) or 0.1 M Sodium Hydroxide

  • Extraction solvent: Cyclohexane-dichloromethane mixture or n-hexane-isopropanol (90:10, v/v)

  • Back-extraction solution: 0.1 N Sulfuric Acid

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of plasma in a centrifuge tube, add the internal standard.

  • Alkalinization: Add 1 mL of phosphate buffer (pH 9.0) or an appropriate amount of 0.1 M NaOH to basify the sample. Vortex for 30 seconds.

  • First Extraction: Add 5 mL of the extraction solvent. Vortex vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Back-Extraction (Optional, for cleanup): Add 500 µL of 0.1 N Sulfuric Acid to the collected organic phase. Vortex for 5 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Sample for Analysis: Collect the lower acidic aqueous layer for analysis by HPLC or LC-MS/MS.

Protocol 2: Solid-Phase Extraction of this compound from Human Plasma

This protocol is based on methods utilizing Oasis HLB cartridges, which have shown high recovery.

Materials:

  • Human plasma sample

  • Internal standard (IS) solution

  • 2% Phosphoric Acid

  • Oasis HLB SPE cartridges

  • Methanol

  • Deionized water

  • Wash solvent: 5% Methanol in water

  • Elution solvent: Methanol

  • SPE manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Add 1 mL of 2% phosphoric acid and vortex.

  • Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1-2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

References

Technical Support Center: (R)-Norverapamil Plasma Sample Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of (R)-Norverapamil in plasma samples during bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma a concern?

Q2: What are the primary causes of this compound degradation in plasma samples?

The degradation of this compound in plasma can be attributed to several factors:

  • Enzymatic Degradation: Plasma contains various enzymes that can metabolize drugs. While the primary metabolism of Verapamil and Norverapamil occurs in the liver via CYP3A4 enzymes in vivo, residual enzymatic activity in collected plasma can contribute to degradation.

  • Chemical Instability: Changes in pH can affect the stability of this compound.

  • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation. Inappropriate storage and handling are common sources of error.

  • Photodegradation: Exposure to light can cause the degradation of photosensitive compounds.

  • Oxidation: Components in the plasma matrix can promote oxidation of the analyte.

Q3: What are the ideal storage conditions for plasma samples containing this compound?

For long-term stability, plasma samples should be stored at ultra-low temperatures. Storage at -80°C is recommended over -20°C to minimize enzymatic and chemical degradation over extended periods.[2] Samples should be protected from light by using amber tubes or by wrapping them in foil.

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of this compound.

If you are experiencing low or variable recovery of this compound, consider the following potential causes and solutions:

  • Suboptimal Extraction Procedure:

    • Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous phase is sufficiently basic (typically pH 9-10) to neutralize the this compound molecule, making it more soluble in the organic extraction solvent.[3][4] Inconsistent pH control is a common reason for variable recovery. The choice and purity of the organic solvent are also critical.

    • Solid-Phase Extraction (SPE): Incomplete elution from the sorbent can be an issue. If using a reversed-phase sorbent, consider increasing the percentage of the organic solvent in the elution buffer. For mixed-mode sorbents, adding a basic modifier like ammonium hydroxide to the elution solvent can improve the recovery of the basic compound this compound.[3] Also, ensure the sorbent bed does not dry out before sample loading.

  • Degradation During Sample Handling:

    • Bench-top Instability: Minimize the time plasma samples are kept at room temperature. Perform all processing steps on ice.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation. Aliquot samples into smaller volumes for single use if repeated analysis is anticipated.

Issue 2: Appearance of unknown peaks in the chromatogram.

Unexpected peaks eluting near your analyte of interest could be degradation products.

  • Identify the Source:

    • Analyze a freshly prepared standard solution of this compound to confirm the retention time and peak shape.

    • Re-analyze a quality control (QC) sample that has been stored under ideal conditions.

    • Compare the chromatograms of freshly processed samples with those that have undergone multiple freeze-thaw cycles or have been left at room temperature for an extended period. An increase in the size of the unknown peak in the stressed samples is indicative of degradation.

  • Mitigation:

    • Review and optimize your sample handling and storage procedures based on the stability data provided in this guide.

    • If photodegradation is suspected, ensure all sample handling is performed under yellow light and that samples are stored in light-protected tubes.

Issue 3: High variability in results between replicate samples.

High variability can be a sign of ongoing, inconsistent degradation.

  • Standardize Procedures: Ensure that all samples, calibrators, and QC samples are handled identically and for the same duration.

  • Check for Hemolysis: Hemolysis, the rupture of red blood cells, can release enzymes and other components into the plasma that may affect analyte stability and recovery. Visually inspect your plasma samples for any pink or red discoloration. If hemolysis is suspected, it is recommended to recollect the sample if possible. The impact of hemolysis is compound-dependent and should be investigated during method development.

  • Anticoagulant Effects: While common anticoagulants like EDTA, heparin, and citrate are generally acceptable, their impact on the stability of a specific analyte should be evaluated during method validation.

Quantitative Stability Data

The stability of this compound and its enantiomer in human plasma has been evaluated under various conditions. The following tables summarize the findings from a validated LC-MS/MS method.

Table 1: Freeze-Thaw Stability of Norverapamil Enantiomers in Human Plasma

Storage ConditionQC Level(R)-NOR Mean Concentration Found (ng/mL) ± SD% Change from Baseline(S)-NOR Mean Concentration Found (ng/mL) ± SD% Change from Baseline
-20°C, 3 cycles High209 ± 1.0-2.6%214 ± 2.5-0.5%
Low3.01 ± 0.3+0.3%3.07 ± 0.3+2.4%
-70°C, 3 cycles High207 ± 1.5-3.6%218 ± 0.6+1.6%
Low3.04 ± 0.2+1.3%3.08 ± 0.5+2.7%

Table 2: Long-Term Stability of Norverapamil Enantiomers in Frozen Human Plasma

Storage ConditionQC Level(R)-NOR Mean Concentration Found (ng/mL) ± SD% Change from Baseline(S)-NOR Mean Concentration Found (ng/mL) ± SD% Change from Baseline
-20°C High213 ± 3.3-1.0%215 ± 4.40.0%
Low3.01 ± 0.8+0.3%3.02 ± 1.0+0.3%
-70°C High211 ± 0.9-2.1%214 ± 3.8-0.5%
Low3.03 ± 0.9+1.0%2.97 ± 0.4-1.0%

Table 3: Bench-Top Stability of Norverapamil Enantiomers in Human Plasma at 25°C

QC Level(R)-NOR Mean Concentration Found (ng/mL) ± SD% Change from Baseline(S)-NOR Mean Concentration Found (ng/mL) ± SD% Change from Baseline
High 208 ± 1.5-3.1%204 ± 2.3-5.2%
Low 2.86 ± 0.1-4.7%2.84 ± 0.1-5.7%

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage: Immediately freeze the plasma samples at -80°C in appropriately labeled, light-protected polypropylene tubes.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies for the analysis of verapamil and norverapamil.

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: In a clean tube, add a 0.5 mL aliquot of the plasma sample.

  • Internal Standard: Add the internal standard solution.

  • Alkalinization: Add 0.5 mL of 0.1 M sodium hydroxide to raise the pH. Vortex for 30 seconds.

  • Extraction: Add 2.5 mL of an appropriate organic solvent mixture (e.g., hexane-isopropanol, 90:10 v/v).

  • Vortexing: Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer the organic supernatant to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_preparation Sample Preparation (LLE) cluster_analysis Analysis blood_collection 1. Blood Collection (K2EDTA tubes) centrifugation 2. Centrifugation (4°C, 1500g, 10 min) blood_collection->centrifugation plasma_aspiration 3. Plasma Aspiration centrifugation->plasma_aspiration storage 4. Storage (-80°C, protected from light) plasma_aspiration->storage thawing 5. Thawing storage->thawing alkalinization 6. Alkalinization & IS Addition thawing->alkalinization extraction 7. Organic Solvent Extraction alkalinization->extraction evaporation 8. Evaporation extraction->evaporation reconstitution 9. Reconstitution evaporation->reconstitution lcms_analysis 10. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Recommended workflow for plasma sample handling and preparation.

troubleshooting_workflow cluster_extraction Extraction Issues cluster_handling Handling & Stability Issues start Low or Inconsistent This compound Recovery check_extraction Review Extraction Protocol start->check_extraction check_handling Assess Sample Handling & Storage start->check_handling ph_issue Incorrect pH check_extraction->ph_issue LLE solvent_issue Wrong Solvent/Purity check_extraction->solvent_issue LLE spe_issue SPE Elution/Drying check_extraction->spe_issue SPE benchtop_time Excessive Bench-Top Time check_handling->benchtop_time freeze_thaw Multiple Freeze-Thaw Cycles check_handling->freeze_thaw hemolysis_issue Hemolysis Present check_handling->hemolysis_issue light_exposure Light Exposure check_handling->light_exposure solution Implement Corrective Actions: - Optimize pH & solvents - Minimize bench time (use ice) - Aliquot samples to avoid cycles - Protect from light - Recollect hemolyzed samples ph_issue->solution solvent_issue->solution spe_issue->solution benchtop_time->solution freeze_thaw->solution hemolysis_issue->solution light_exposure->solution

Caption: Troubleshooting flowchart for low this compound recovery.

References

Technical Support Center: Optimal Column Selection for (R)-Norverapamil Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful chiral separation of (R)-Norverapamil. Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you select the optimal column and overcome common challenges in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatography of this compound?

The main challenge lies in its chiral nature. This compound and its enantiomer, (S)-Norverapamil, have identical physical and chemical properties in an achiral environment, making their separation difficult. Chiral stationary phases (CSPs) are required to create a stereoselective environment that allows for the differential interaction and, therefore, separation of the two enantiomers.

Q2: Which types of chiral columns are most effective for separating Norverapamil enantiomers?

Polysaccharide-based and protein-based chiral stationary phases have demonstrated the most success in resolving Norverapamil enantiomers.

  • Polysaccharide-based columns , such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-RH, Chiralpak® AD), are widely used and offer excellent enantioselectivity for a broad range of compounds, including Norverapamil.[1][2]

  • Protein-based columns , like those with α1-acid glycoprotein (AGP) as the chiral selector (e.g., Chiral-AGP™), are particularly effective in reversed-phase mode and are well-suited for the analysis of biological samples.[1][3]

Q3: What are the key parameters to consider when selecting a mobile phase for this compound separation?

The choice of mobile phase is critical for achieving optimal separation. Key considerations include:

  • Mode of Chromatography: Both normal-phase and reversed-phase chromatography can be employed. Reversed-phase is often preferred for biological samples.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, isopropanol) significantly impact retention and resolution.

  • Additives: For basic compounds like Norverapamil, the addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and enhance resolution by minimizing undesirable interactions with the stationary phase.[4]

Q4: How can I improve the resolution between (R)- and (S)-Norverapamil peaks?

To improve resolution, you can:

  • Optimize the Mobile Phase: Adjust the type and proportion of the organic modifier and additives.

  • Lower the Flow Rate: This can increase the interaction time with the stationary phase and improve separation, though it will lengthen the analysis time.

  • Adjust the Column Temperature: Temperature can influence the thermodynamics of the separation and affect enantioselectivity.

  • Select a Different Chiral Column: If optimization of the mobile phase and other parameters is insufficient, a different type of chiral stationary phase may provide the necessary selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase by varying the organic modifier and additive concentrations.
Unsuitable chiral stationary phase.Consider a column with a different chiral selector (e.g., switch from a polysaccharide-based to a protein-based column).
Column temperature is not optimal.Experiment with different column temperatures to assess the impact on selectivity.
Peak Tailing Secondary interactions with the stationary phase.Add a competing base (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Retention Time Shift Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase graduate mixer if available.
Column equilibration is insufficient.Allow adequate time for the column to equilibrate with the mobile phase before starting the analysis.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Loss of Sensitivity/ Low Peak Intensity Sample degradation.Ensure proper sample storage and handling.
Poor sample extraction recovery.Optimize the sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction).
Detector settings are not optimal.Check and optimize detector parameters (e.g., wavelength for UV/fluorescence, ionization for MS).

Comparative Performance of Chiral Columns

The following table summarizes the performance of different chiral columns for the separation of Norverapamil enantiomers based on published data.

Chiral Stationary Phase (Column)Mobile PhaseResolution (Rs)Separation Factor (α)Reference
Chiralcel® OD-RH (150 x 4.6 mm, 5 µm)0.05% Trifluoroacetic acid in Water:Acetonitrile (70:30, v/v)1.9 (for Norverapamil)1.42
Chiral-AGP™Phosphate buffer (pH 7.0) with organic modifierGood enantioselectivityNot specified
Chiralpak® ADn-hexane/isopropanol/diethylamineGood separationNot specified

Detailed Experimental Protocols

Protocol 1: Chiral Separation of Norverapamil using Chiralcel® OD-RH and LC-MS/MS Detection

This protocol is adapted from a validated method for the simultaneous quantification of verapamil and norverapamil enantiomers in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add internal standards.

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: Chiralcel® OD-RH (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05% Trifluoroacetic acid in Water:Acetonitrile (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

3. Expected Results

  • This method provides good resolution (Rs > 1.5) for the enantiomers of both verapamil and norverapamil.

Protocol 2: Chiral Separation using a Protein-Based Column (Chiral-AGP™)

This protocol outlines a general approach for using an α1-acid glycoprotein column.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition an appropriate SPE cartridge.

  • Load the pre-treated plasma sample.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: Chiral-AGP™ (100 x 4.0 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (e.g., 10 mM, pH 7.0) with an organic modifier (e.g., 5-15% acetonitrile).

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection: Fluorescence or Mass Spectrometry.

3. Expected Results

  • Protein-based columns can offer excellent enantioselectivity for basic drugs like Norverapamil in reversed-phase mode.

Visualizing Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Evap Evaporate to Dryness Extraction->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into HPLC Recon->Inject Column Chiral Column (e.g., Chiralcel OD-RH) Inject->Column Separate Enantiomeric Separation Column->Separate Detect MS/MS or Fluorescence Detection Separate->Detect Data Data Acquisition and Processing Detect->Data Result Quantification of This compound Data->Result Troubleshooting_Logic Start Chromatographic Problem (e.g., Poor Resolution) CheckMobilePhase Is Mobile Phase Correctly Prepared? Start->CheckMobilePhase CheckMobilePhase->Start No, Reprepare CheckColumn Is Column Conditioned and Suitable? CheckMobilePhase->CheckColumn Yes CheckColumn->Start No, Condition/Replace OptimizeParams Optimize Method Parameters (Flow Rate, Temperature) CheckColumn->OptimizeParams Yes ChangeColumn Select a Different Chiral Column OptimizeParams->ChangeColumn Unsuccessful Solution Problem Resolved OptimizeParams->Solution Successful ChangeColumn->OptimizeParams

References

Technical Support Center: Addressing Ion Suppression in ESI-MS for (R)-Norverapamil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of ion suppression when analyzing (R)-Norverapamil using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

This guide offers solutions in a question-and-answer format to address specific issues related to ion suppression.

Problem: My this compound signal is significantly lower in plasma or urine samples compared to my neat (clean solvent) standards. What is the likely cause?

Possible Cause: This is a classic symptom of ion suppression, a type of matrix effect.[1][2] Co-eluting endogenous components from your biological matrix (like salts, phospholipids, or metabolites) are interfering with the ionization of this compound in the ESI source.[2][3][4] This competition reduces the number of analyte ions that reach the mass analyzer, leading to a decreased signal, poor sensitivity, and inaccurate quantification.

Solutions:

  • Confirm Ion Suppression: The first step is to verify that ion suppression is indeed the issue. You can do this qualitatively with a post-column infusion experiment or quantitatively by calculating the Matrix Factor.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.

  • Improve Chromatographic Separation: If sample cleanup is insufficient, you can modify your LC method to separate this compound from the regions of ion suppression.

Problem: How can I definitively confirm that ion suppression is affecting my this compound analysis?

Answer: There are two primary methods to diagnose and quantify ion suppression.

  • Qualitative Assessment: Post-Column Infusion Experiment This experiment helps identify at which points in your chromatogram ion suppression occurs. A solution of this compound is continuously infused into the mobile phase flow after the analytical column. You then inject a blank matrix extract (e.g., plasma processed without the analyte). A dip in the otherwise stable signal of this compound indicates a region where co-eluting matrix components are causing suppression.

  • Quantitative Assessment: Matrix Factor (MF) Calculation This method quantifies the extent of ion suppression. The Matrix Factor is calculated by comparing the peak area of an analyte spiked into a blank matrix extract after the extraction process to its peak area in a clean solvent at the same concentration.

    • An MF value of 1 (or 100%) indicates no matrix effect.

    • An MF value < 1 (< 100%) signifies ion suppression.

    • An MF value > 1 (> 100%) signifies ion enhancement.

Problem: My post-column infusion experiment shows a large signal dip exactly where this compound elutes. What is my first course of action?

Answer: When co-elution is confirmed, the most direct approach is to optimize your chromatographic method to resolve this compound from the interfering region.

Solutions:

  • Modify the Elution Gradient: Adjusting the mobile phase gradient can change the elution profile of both your analyte and the matrix interferences, improving separation.

  • Change the Stationary Phase: If gradient modification is not enough, using a column with a different chemistry (e.g., switching from a standard C18 to a Phenyl-Hexyl or HILIC column) can alter selectivity and resolve the co-elution.

  • Adjust the Flow Rate: Reducing the flow rate in ESI can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts and other interfering compounds, which can lessen the impact of suppression.

Problem: I am observing inconsistent and irreproducible results for my this compound quality control (QC) samples across a batch. Could this be related to ion suppression?

Possible Cause: Yes, sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent and irreproducible results.

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as Solid-Phase Extraction (SPE), is crucial to minimize variability in matrix effects between samples.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for ion suppression. A SIL-IS, such as this compound-d6, is chemically and physically almost identical to the analyte and will be affected by ion suppression in the same way. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by suppression can be effectively normalized.

  • Utilize Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects, improving accuracy.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression? A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, like this compound, is reduced by the presence of co-eluting components from the sample matrix. This results in a lower-than-expected signal intensity, which can negatively impact the sensitivity, accuracy, and precision of an assay.

Q2: What are the most common causes of ion suppression in biological matrices like plasma? A2: The primary causes include competition for charge and space on the surface of ESI droplets, and changes to the droplet's physical properties (e.g., surface tension) that hinder ion formation. Common culprits in plasma are phospholipids, salts, proteins, and metabolites that co-extract with the analyte.

Q3: Is tandem mass spectrometry (MS/MS) immune to ion suppression? A3: No. MS/MS techniques like Multiple Reaction Monitoring (MRM) are just as susceptible to ion suppression as single MS methods. Ion suppression occurs in the ion source before the ions enter the mass analyzer. While MS/MS provides excellent specificity by filtering for specific fragment ions, it cannot compensate for a reduced number of precursor ions being formed in the first place.

Q4: How can I compensate for ion suppression if I cannot eliminate it completely? A4: The most effective way to compensate for unavoidable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS). Because the SIL-IS co-elutes and behaves nearly identically to the analyte in the ion source, it experiences the same degree of suppression, allowing for reliable quantification based on the analyte-to-IS ratio. Preparing calibration standards in a matched matrix is another common compensation strategy.

Q5: Which sample preparation technique is generally best for minimizing ion suppression for this compound? A5: While protein precipitation (PPT) is simple, it is often non-selective and leaves behind many interfering components like phospholipids. Liquid-liquid extraction (LLE) offers better cleanup. However, Solid-Phase Extraction (SPE) is typically the most effective and rigorous technique for removing a broad range of matrix interferences, providing the cleanest extracts and significantly reducing ion suppression.

Q6: Can changing my ESI source parameters help reduce ion suppression? A6: Yes, to some extent. Optimizing source parameters like sprayer voltage, nebulizing gas flow, and desolvation temperature can improve overall ionization efficiency. However, these adjustments are often insufficient to overcome significant matrix effects from a complex sample and should be considered secondary to improving sample preparation and chromatography. In some cases, switching the ionization source to Atmospheric Pressure Chemical Ionization (APCI), which is less prone to matrix effects, may be a viable option if the analyte can be ionized effectively.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Ion Suppression Mitigation

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile) or acid. The supernatant is analyzed.Simple, fast, inexpensive.Non-selective; does not effectively remove phospholipids and salts, often leading to significant ion suppression.Suitable for initial screening but may require further cleanup for sensitive, validated assays.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.More selective than PPT; can remove many interfering substances.Can be labor-intensive, requires solvent optimization, and may have variable recovery.A good option that provides cleaner extracts than PPT. Often used in validated methods for Norverapamil.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a clean solvent.Highly selective, provides excellent sample cleanup and analyte concentration, significantly reduces matrix effects.More complex and costly, requires specific method development.The "gold standard" for minimizing ion suppression and achieving the highest sensitivity and reproducibility.

Table 2: Example Quantitative Assessment of Matrix Factor (MF) for (S)-Norverapamil-d6 in Human Plasma vs. Urine

Data is illustrative and based on findings for the stereoisomer.

Matrix SourceMatrix Factor (MF) in PlasmaMatrix Factor (MF) in UrineInterpretation
Lot 10.930.79Mild suppression in plasma; significant suppression in urine.
Lot 20.910.65Mild suppression in plasma; significant suppression in urine.
Lot 30.940.81Mild suppression in plasma; significant suppression in urine.
Lot 40.900.70Mild suppression in plasma; significant suppression in urine.
Lot 50.920.75Mild suppression in plasma; significant suppression in urine.
Lot 60.920.62Mild suppression in plasma; significant suppression in urine.
Mean 0.92 0.72 Ion suppression is present in both matrices.
%CV 1.8% 11.2% Suppression is more pronounced and variable in urine.

Experimental Protocols & Visualizations

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To qualitatively identify chromatographic regions where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and necessary tubing

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method without analyte or IS)

Methodology:

  • System Setup: Connect the outlet of the LC analytical column to one inlet of a tee-union. Connect the syringe pump, which will deliver the this compound solution, to the second inlet. Connect the outlet of the tee-union to the ESI-MS ion source.

  • Infusion & Equilibration: Begin the LC mobile phase flow according to your method. Start the syringe pump to continuously infuse the this compound solution at a low, steady flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Allow the system to equilibrate until a stable, elevated baseline signal for this compound is observed in the mass spectrometer (in MRM mode).

  • Injection: Inject a volume of the blank matrix extract onto the LC column.

  • Analysis: Monitor the this compound signal throughout the entire chromatographic run. A consistent, flat baseline indicates no suppression. A dip in the signal indicates a region of ion suppression.

G cluster_LC LC System cluster_Infusion Infusion System LC LC Pump & Autosampler Col Analytical Column LC->Col Tee Tee-Union Col->Tee Column Eluent SP Syringe Pump (this compound Std) SP->Tee Analyte Infusion MS ESI-MS Source Tee->MS Combined Flow

Post-Column Infusion Experimental Setup.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To effectively clean up plasma samples to remove matrix interferences prior to LC-MS/MS analysis.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Reagents: Methanol (conditioning), Deionized Water (equilibration), Wash Solution (e.g., 5% Methanol in water), Elution Solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid)

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and dilute with an acidic buffer (e.g., 200 µL of 2% formic acid) to disrupt protein binding. Vortex to mix.

  • Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water to condition and equilibrate the sorbent. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1 mL of the wash solution through the cartridge to remove salts and other polar interferences. Apply vacuum to briefly dry the cartridge.

  • Elution: Place collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute this compound and the internal standard.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

G start Start: Plasma Sample pretreat 1. Pre-treat Sample (Add IS, Dilute) start->pretreat load 3. Load Sample pretreat->load condition 2. Condition SPE Cartridge (Methanol, Water) condition->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Analyte (this compound) wash->elute dry 6. Evaporate to Dryness elute->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

General Workflow for Solid-Phase Extraction (SPE).

G cluster_source ESI Source cluster_droplet_suppressed High Matrix (Suppression) cluster_droplet_clean Low Matrix (No Suppression) ESI ESI Needle d1 ESI->d1 Spray with Matrix d2 ESI->d2 Spray without Matrix MS_Inlet To Mass Analyzer d1->MS_Inlet Few Analyte Ions m1 Matrix a1 Analyte m2 Matrix a2 Analyte m3 Matrix d2->MS_Inlet Many Analyte Ions a3 Analyte a4 Analyte a5 Analyte

Mechanism of Ion Suppression in the ESI Source.

References

Improving yield and purity in (R)-Norverapamil chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of (R)-Norverapamil. Our goal is to help you improve both the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Norverapamil?

A1: Norverapamil is primarily synthesized through the N-demethylation of Verapamil. The two main approaches are:

  • Chemical Synthesis: This typically involves the von Braun reaction or its modern variations, using reagents like 1-chloroethyl chloroformate to selectively remove the N-methyl group.[1][2]

  • Enzymatic Synthesis: This method utilizes enzymes, such as Cytochrome P450 (specifically CYP105D1), to catalyze the N-demethylation of Verapamil under milder conditions.[3]

Q2: How can I obtain the enantiomerically pure this compound?

A2: Achieving high enantiomeric purity for this compound typically involves a two-step process:

  • Synthesis of racemic Norverapamil: First, racemic Verapamil is N-demethylated to produce a mixture of (R)- and (S)-Norverapamil.

  • Chiral Separation: The enantiomers are then separated using techniques like preparative chiral High-Performance Liquid Chromatography (HPLC).[4][5]

Q3: What are the common impurities I should be aware of during Verapamil and Norverapamil synthesis?

A3: Common impurities can arise from the starting materials or as byproducts of the reaction. These may include O-desmethyl and other N-desmethyl derivatives of verapamil. During the N-demethylation of verapamil, incomplete reaction can leave residual verapamil, and side reactions can introduce other related substances.

Q4: Can reaction time and temperature significantly impact the yield and purity?

A4: Yes, both reaction time and temperature are critical parameters. For instance, in the chemical N-demethylation, prolonged reaction times or excessively high temperatures can lead to the formation of degradation products, thereby reducing both yield and purity. It is crucial to monitor the reaction progress closely, often using techniques like Thin Layer Chromatography (TLC).

Troubleshooting Guides

Low Yield
IssuePotential Cause(s)Recommended Solution(s)
Incomplete N-demethylation Reaction 1. Insufficient reagent (e.g., 1-chloroethyl chloroformate). 2. Reaction temperature is too low. 3. Short reaction time.1. Increase the molar ratio of the demethylating agent to Verapamil. A common ratio is 1:1 to 1:4 (Verapamil:reagent). 2. Gradually increase the reaction temperature within the recommended range (e.g., 10-80 °C for the 1-chloroethyl chloroformate method). 3. Extend the reaction time and monitor progress using TLC or HPLC.
Product Loss During Work-up 1. Inefficient extraction of Norverapamil from the aqueous phase. 2. Emulsion formation during extraction. 3. Product degradation during solvent removal.1. Adjust the pH of the aqueous layer to be slightly basic (around pH 8-9) before extraction with an organic solvent to ensure the amine is in its free base form. 2. Add a small amount of brine or a different organic solvent to break the emulsion. 3. Use a rotary evaporator at a controlled temperature and reduced pressure to remove the solvent. Avoid excessive heat.
Low Conversion in Enzymatic Synthesis 1. Suboptimal pH or temperature for the enzyme. 2. Low enzyme activity or concentration. 3. Poor substrate solubility.1. Optimize the pH and temperature of the reaction buffer according to the specific enzyme's requirements. 2. Increase the concentration of the enzyme or use a freshly prepared enzyme solution. 3. Use a co-solvent to improve the solubility of Verapamil in the reaction medium.
Low Purity
IssuePotential Cause(s)Recommended Solution(s)
Presence of Unreacted Verapamil Incomplete reaction.See "Incomplete N-demethylation Reaction" in the Low Yield section.
Formation of Side Products 1. Reaction temperature is too high, leading to degradation. 2. Presence of reactive impurities in the starting material.1. Maintain the reaction temperature within the optimal range. 2. Use highly pure Verapamil as the starting material.
Inefficient Chiral Separation 1. Suboptimal chiral HPLC column or mobile phase. 2. Overloading of the preparative HPLC column.1. Screen different chiral stationary phases (e.g., Chiralcel OD-RH, Chiralpak AD) and optimize the mobile phase composition (solvents, additives, and pH). 2. Reduce the amount of racemic Norverapamil injected onto the column per run.

Experimental Protocols & Data

Chemical Synthesis of Racemic Norverapamil via N-Demethylation

This protocol is based on the von Braun degradation using 1-chloroethyl chloroformate.

Materials:

  • Verapamil

  • 1-Chloroethyl chloroformate

  • Aprotic solvent (e.g., 1,2-dichloroethane, dichloromethane, or 1,4-dioxane)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve Verapamil in the chosen aprotic solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 1-chloroethyl chloroformate to the cooled solution with stirring. The molar ratio of Verapamil to 1-chloroethyl chloroformate can be varied to optimize the reaction (e.g., 1:1.5).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a specific temperature (e.g., 60°C) for a defined period (e.g., 20 minutes), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add methanol to the residue and heat to reflux to hydrolyze the intermediate carbamate.

  • After hydrolysis, cool the solution and remove the methanol under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to basic (pH ~8-9) with a sodium bicarbonate solution.

  • Extract the Norverapamil into an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude racemic Norverapamil.

Quantitative Data on Reaction Conditions:

ParameterCondition ACondition BYield (%)Purity (%)
Solvent Dichloromethane1,2-Dichloroethane7592
Temperature 40°C60°C8288
Reagent Ratio (Verapamil:Reagent) 1:1.21:1.57890

Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Chiral Separation of (R)- and (S)-Norverapamil by Preparative HPLC

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-RH, 150 x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of an aqueous buffer and an organic modifier (e.g., 0.05% trifluoroacetic acid in water-acetonitrile, 70:30, v/v).

Procedure:

  • Dissolve the crude racemic Norverapamil in the mobile phase.

  • Inject the solution onto the preparative chiral HPLC column.

  • Monitor the elution of the enantiomers using a UV detector.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Typical Chromatographic Parameters:

EnantiomerRetention Time (min)Resolution (Rs)
(S)-Norverapamil12.5\multirow{2}{*}{>1.5}
This compound15.2

Note: Retention times and resolution are dependent on the specific column, mobile phase, and flow rate used.

Visualizations

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification Verapamil Verapamil Reaction N-demethylation (e.g., with 1-chloroethyl chloroformate) Verapamil->Reaction Racemic_Norverapamil Racemic Norverapamil Reaction->Racemic_Norverapamil Chiral_HPLC Preparative Chiral HPLC Racemic_Norverapamil->Chiral_HPLC R_Norverapamil This compound Chiral_HPLC->R_Norverapamil Collect Fraction S_Norverapamil (S)-Norverapamil Chiral_HPLC->S_Norverapamil Discard or Collect

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Workup_Loss Check for Losses During Work-up Incomplete->Workup_Loss No Increase Reagent Increase Reagent Incomplete->Increase Reagent Yes Increase Temperature Increase Temperature Incomplete->Increase Temperature Yes Extend Time Extend Time Incomplete->Extend Time Yes Purification_Issue Check Purification Step Workup_Loss->Purification_Issue Optimize pH Optimize pH Workup_Loss->Optimize pH Improve Extraction Improve Extraction Workup_Loss->Improve Extraction Optimize HPLC Method Optimize HPLC Method Purification_Issue->Optimize HPLC Method Check for Side Products Check for Side Products Purification_Issue->Check for Side Products

References

Validation & Comparative

A Comparative Guide to the Bioequivalence and Pharmacokinetics of (R)-Norverapamil and Racemic Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of (R)-Norverapamil and racemic verapamil, offering insights for researchers, scientists, and drug development professionals. While a direct bioequivalence study between a metabolite and its parent drug is unconventional, this document compiles relevant experimental data to facilitate a comprehensive understanding of their relative systemic exposures and metabolic pathways.

Verapamil is administered as a racemic mixture of (R)- and (S)-enantiomers, both of which are pharmacologically active, though the (S)-enantiomer is significantly more potent.[1] Verapamil undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its main active metabolite, norverapamil.[2][3][4][5] This metabolic process is stereoselective, meaning the two enantiomers are processed at different rates.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for the enantiomers of verapamil and norverapamil following the administration of racemic verapamil. These values are compiled from various studies and may vary depending on the specific study design, dosage form, and patient population.

Table 1: Pharmacokinetic Parameters of Verapamil and Norverapamil Enantiomers After Oral Administration of Racemic Verapamil

Parameter(R)-Verapamil(S)-VerapamilThis compound(S)-Norverapamil
Cmax (ng/mL) 77.816.8--
AUC0-24h (ng·h/mL) 1037195--
Plasma Protein Binding 94% (to albumin), 92% (to alpha-1 acid glycoprotein)88% (to albumin), 86% (to alpha-1 acid glycoprotein)--
Systemic Availability (relative to R-enantiomer) 100%13% (single dose), 18% (steady-state)--
Potency 1x~20x--

Data compiled from DrugBank Online. Cmax and AUC values are for a sustained-release formulation.

Table 2: Comparative Pharmacokinetics of Verapamil and Norverapamil in a Bioequivalence Study

ParameterVerapamilNorverapamil
Cmax (ng/mL) - Test Product 107.780.24
Cmax (ng/mL) - Reference Product 122.6489.89
AUC0-∞ (ng·h/mL) - Test Product 442.2773.1
AUC0-∞ (ng·h/mL) - Reference Product 460.6823.0
90% CI for Cmax Ratio 73% - 101%80% - 100%
90% CI for AUC0-∞ Ratio 80% - 103%84% - 103%

Data from a bioequivalence study of two 80 mg immediate-release verapamil formulations. The study highlights that norverapamil exhibits lower pharmacokinetic variability than verapamil.

Experimental Protocols

A standard bioequivalence study for a verapamil formulation involves a single-dose, randomized, two-period, two-sequence crossover design.

1. Study Population:

  • A sufficient number of healthy adult male and/or female volunteers (typically 18-36 subjects).

  • Subjects provide written informed consent.

  • Inclusion and exclusion criteria are clearly defined in the study protocol.

2. Study Design:

  • Randomized, two-period, two-sequence crossover design.

  • A washout period of at least 7 half-lives of verapamil is maintained between periods.

  • Subjects receive a single oral dose of the test formulation and the reference formulation.

3. Blood Sampling:

  • Blood samples are collected in tubes containing an appropriate anticoagulant at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Blood samples are centrifuged to separate the plasma.

  • Plasma samples are stored at -70°C or below until analysis.

4. Bioanalytical Analysis:

  • Plasma samples are analyzed for the concentrations of verapamil and norverapamil (and/or their enantiomers) using a validated LC-MS/MS method.

  • Stable isotope-labeled internal standards, such as (S)-Nor-Verapamil-d6, are used for accurate quantification.

5. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples at room temperature.

  • To a small volume of plasma (e.g., 50 µL), add the internal standard solution.

  • Perform liquid-liquid extraction with a suitable organic solvent.

  • Vortex and centrifuge to separate the layers.

  • The organic layer is transferred and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-∞ are calculated using non-compartmental methods.

  • Statistical analysis is performed on the log-transformed pharmacokinetic parameters to determine the 90% confidence intervals for the ratio of the test and reference products.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of verapamil and a typical bioequivalence study workflow.

Verapamil_Metabolic_Pathway cluster_racemic_verapamil Racemic Verapamil cluster_metabolites Metabolites (R)-Verapamil (R)-Verapamil This compound This compound (R)-Verapamil->this compound CYP3A4 (N-demethylation) Other Metabolites (e.g., D-617) Other Metabolites (e.g., D-617) (R)-Verapamil->Other Metabolites (e.g., D-617) CYP3A4 (N-dealkylation) (S)-Verapamil (S)-Verapamil (S)-Norverapamil (S)-Norverapamil (S)-Verapamil->(S)-Norverapamil CYP3A4 (N-demethylation) (S)-Verapamil->Other Metabolites (e.g., D-617) CYP3A4 (N-dealkylation)

Caption: Metabolic pathway of racemic verapamil to its major metabolite norverapamil.

Bioequivalence_Study_Workflow start Subject Screening & Enrollment period1 Period 1: Administer Test or Reference Formulation start->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Administer Crossover Formulation washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Plasma Sample Analysis (LC-MS/MS) sampling2->analysis pk_analysis Pharmacokinetic & Statistical Analysis analysis->pk_analysis end Determine Bioequivalence pk_analysis->end

Caption: Workflow of a typical two-period crossover bioequivalence study.

References

A Comparative Analysis of P-glycoprotein Inhibition by (R)-Norverapamil and Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory activities of (R)-Norverapamil and its parent compound, verapamil. P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, plays a crucial role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Understanding the inhibitory potential of compounds like verapamil and its metabolites is paramount for designing effective therapeutic strategies to overcome MDR and for predicting drug-drug interactions.

Data Presentation: Quantitative Comparison of P-gp Inhibition

The following table summarizes the in vitro inhibitory potency of verapamil and its metabolite, norverapamil, against P-glycoprotein. The data highlights the significantly greater potency of norverapamil in inhibiting P-gp-mediated drug efflux.

CompoundSubstrateCell Line / SystemIC50 (µM)Reference
VerapamilDigoxinP-glycoprotein-expressing Caco-2 and L-MDR1 cells1.1[1]
NorverapamilDigoxinP-glycoprotein-expressing Caco-2 and L-MDR1 cells0.3[1]

It is important to note that one study found that (R)- and (S)-norverapamil non-stereospecifically inhibited the renal tubular secretion of P-gp substrates, suggesting that the inhibitory activity of norverapamil is not dependent on its stereochemistry[2].

Experimental Protocols

The data presented above was generated using established in vitro assays for assessing P-gp inhibition. The general methodologies for these key experiments are detailed below.

Bidirectional Transport Assay (Digoxin as a Substrate)

This assay is widely used to determine if a compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of cells that express P-gp, such as Caco-2 or L-MDR1 cells.

a. Cell Culture:

  • Caco-2 or L-MDR1 (LLC-PK1 cells stably transfected with human MDR1-P-glycoprotein) cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured to form a confluent monolayer. The integrity of the monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).

b. Transport Experiment:

  • The assay is initiated by adding a known concentration of the P-gp substrate (e.g., radiolabeled digoxin) to either the apical (AP) or basolateral (BL) chamber of the Transwell® system.

  • To assess inhibitory activity, the test compounds (verapamil or norverapamil) are added at various concentrations to both the AP and BL chambers along with the substrate.

  • Samples are taken from the receiver chamber at specific time points to determine the rate of transport.

c. Data Analysis:

  • The apparent permeability (Papp) in both directions (AP to BL and BL to AP) is calculated.

  • An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is indicative of active efflux by P-gp.

  • The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the net efflux of the substrate.

Rhodamine 123 Efflux Assay

This is a fluorescence-based assay that measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.

a. Cell Culture:

  • Cells overexpressing P-gp (e.g., MCF7/ADR) and a parental control cell line are seeded in a multi-well plate.

b. Assay Procedure:

  • The cells are pre-incubated with various concentrations of the test inhibitors (verapamil or this compound).

  • Rhodamine 123 is then added to the cells and incubated for a specific period.

  • After incubation, the cells are washed to remove the extracellular dye.

  • The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

c. Data Analysis:

  • The fluorescence in the presence of the inhibitor is compared to the fluorescence in the absence of the inhibitor (control).

  • The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in intracellular fluorescence compared to the control.

Mandatory Visualization

To further elucidate the experimental process and the mechanism of inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., Caco-2, L-MDR1) monolayer Formation of Confluent Monolayer cell_culture->monolayer incubation Incubation of Cells with Inhibitor and Substrate monolayer->incubation inhibitor_prep Preparation of Inhibitor Solutions (this compound, Verapamil) inhibitor_prep->incubation substrate_prep Preparation of P-gp Substrate (e.g., Digoxin, Rhodamine 123) substrate_prep->incubation sampling Sample Collection / Fluorescence Measurement incubation->sampling quantification Quantification of Substrate Transport or Intracellular Accumulation sampling->quantification ic50 IC50 Value Determination quantification->ic50

Experimental Workflow for P-gp Inhibition Assay.

p_gp_inhibition_mechanism cluster_cell Cell Membrane cluster_inside Intracellular cluster_outside Extracellular pgp P-glycoprotein (P-gp) drug_out Drug Substrate pgp->drug_out Efflux atp_hydrolysis ATP Hydrolysis pgp->atp_hydrolysis inhibition_node Inhibition of Efflux atp ATP atp->pgp drug_in Drug Substrate drug_in->pgp Binding inhibitor This compound / Verapamil inhibitor->pgp Competitive/ Non-competitive Binding pgp_expression Decreased P-gp Expression (mRNA) inhibitor->pgp_expression Transcriptional/ Post-transcriptional Effect atp_hydrolysis->pgp Energy

Mechanism of P-glycoprotein Inhibition.

Conclusion

The experimental data clearly indicate that norverapamil is a more potent inhibitor of P-glycoprotein than its parent compound, verapamil. This has significant implications for drug development, particularly in the context of overcoming multidrug resistance in oncology and in predicting drug-drug interactions. The lower IC50 value of norverapamil suggests that it may be effective at lower, and potentially less toxic, concentrations. Furthermore, the observation that verapamil can also decrease the expression of P-gp suggests a multi-faceted mechanism of action that warrants further investigation[3]. Researchers should consider the superior inhibitory activity of this compound in the design of new P-gp modulators and in the interpretation of pharmacokinetic and pharmacodynamic data for drugs that are P-gp substrates.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for (R)-Norverapamil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. (R)-Norverapamil, an active metabolite of Verapamil, necessitates robust analytical methods for its determination in biological matrices. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. The information herein is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and methodological intricacies of these two predominant analytical techniques.

Quantitative Performance: A Side-by-Side Comparison

The choice between HPLC and LC-MS/MS often hinges on the specific requirements of the study, such as required sensitivity, selectivity, and sample throughput. The following tables summarize the key performance parameters for this compound analysis using both methods, compiled from various validated assays.

Table 1: Performance Characteristics of HPLC Methods for Norverapamil Analysis

ParameterHPLC with Fluorescence DetectionHPLC with UV Detection
Linearity Range 10 - 250 ng/mL[1]1.06 - 4.14 µg/mL (for Norverapamil)[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]4.14 µg/mL (Limit of Quantitation)[2]
Limit of Detection (LOD) Not Reported1.21 µg/mL[2]
Precision (%CV, Inter-day) 5.8% (at 250 ng/mL), 14.9% (at 10 ng/mL)< 6% (for Verapamil in aqueous samples)
Accuracy (Recovery %) 96.3% (at 10 ng/mL), 107% (at 250 ng/mL)99.12 - 100.02% (for Verapamil in the presence of Norverapamil)
Sample Matrix Human PlasmaPharmaceutical Formulations

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Analysis

ParameterLC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 1.0 - 250.0 ng/mL0.5 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.5 ng/mL
Limit of Detection (LOD) Not ReportedNot Reported
Precision (%RSD, Inter-assay) < 15%Not explicitly stated for this compound, but <12.0% for Norverapamil
Accuracy (% of Nominal) Within ±15%90% to 110% (for Norverapamil)
Recovery (%) 91.1 - 108.1% (for all analytes)Not explicitly stated, but met acceptance criteria
Sample Matrix Human PlasmaHuman Breast Milk

From the data, it is evident that LC-MS/MS methods generally offer significantly lower limits of quantification, making them more suitable for studies where low concentrations of this compound are expected. The precision and accuracy of both techniques are within acceptable bioanalytical method validation limits.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for both HPLC and LC-MS/MS assays for the determination of this compound.

HPLC Method with Fluorescence Detection for Enantiomeric Separation

This method is adapted for the simultaneous determination of Verapamil and Norverapamil enantiomers in human plasma.

  • Sample Preparation: An internal standard (diphenhydramine) is added to plasma samples. The analytes are then extracted.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-RH (5 μm, 4.6 mm i.d. × 15 cm).

    • Mobile Phase: A mixture of 30 mM hexafluorophosphate and acetonitrile (66:34, v/v), with the pH adjusted to 4.6.

    • Flow Rate: 1 mL/min.

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 315 nm.

LC-MS/MS Method for Enantiomeric Quantification

This method is designed for the sensitive and selective quantification of (R)- and (S)-enantiomers of Verapamil and Norverapamil in human plasma.

  • Sample Preparation: Deuterated internal standards (D6-verapamil and D6-norverapamil) are added to 50 µL of human plasma, followed by liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm).

    • Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v).

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Workflow and Logical Relationships

The cross-validation of analytical methods involves a structured workflow to ensure that both methods provide comparable results.

Cross-validation experimental workflow.

The logical relationship in a cross-validation study is to demonstrate the interchangeability of the two methods.

LogicalRelationship cluster_methods Analytical Methods cluster_params Performance Parameters cluster_validation Validation Outcome HPLC HPLC Method Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Selectivity Selectivity HPLC->Selectivity Sensitivity Sensitivity HPLC->Sensitivity LCMS LC-MS/MS Method LCMS->Accuracy LCMS->Precision LCMS->Selectivity LCMS->Sensitivity Comparable Comparable Results Accuracy->Comparable Precision->Comparable Selectivity->Comparable Sensitivity->Comparable

Logical relationship for method comparison.

References

A Researcher's Guide to the Bioanalytical Method Validation of (R)-Norverapamil Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of bioanalytical methods is a critical step to ensure the reliability and acceptability of study data. This guide provides a comprehensive comparison of the validation parameters for a bioanalytical method for (R)-Norverapamil, the active metabolite of Verapamil, benchmarked against the stringent requirements set forth by the U.S. Food and Drug Administration (FDA).

The accurate quantification of drug and metabolite concentrations in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The FDA's guidance, particularly the M10 Bioanalytical Method Validation, provides a harmonized framework for the validation of such methods.[2][3][4] This guide will delve into the essential validation characteristics, present typical experimental data for a validated this compound assay, and provide detailed experimental protocols.

Comparison of Validation Parameters

A successful bioanalytical method validation demonstrates that the method is suitable for its intended purpose.[2] The following tables summarize the key validation parameters and their corresponding acceptance criteria as stipulated by the FDA, alongside representative data for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound.

Validation Parameter FDA Acceptance Criteria Typical Performance of a Validated this compound Method
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal should be at least 5 times the blank response1.0 ng/mL
Upper Limit of Quantification (ULOQ) The highest standard on the calibration curve250.0 ng/mL
Intra-day Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)-4.1% to 5.5%
Intra-day Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)≤ 7.3%
Inter-day Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)≤ 6.9%
Recovery (%) Consistent, precise, and reproducible85% - 115%
Matrix Effect (%) Consistent and reproducible85% - 115%
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS)No interference observed in at least 6 different sources of matrix
Stability (various conditions) Within ±15% of nominal concentrationStable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of a bioanalytical method. Below are the protocols for key validation experiments.

1. Linearity and Range

  • Objective: To demonstrate the relationship between the instrument response and known concentrations of this compound.

  • Protocol:

    • Prepare a stock solution of this compound and a separate stock solution of a suitable internal standard (e.g., (S)-Norverapamil-d6) in an appropriate organic solvent.

    • Spike blank human plasma with known concentrations of this compound to prepare calibration standards at a minimum of six concentration levels, including the LLOQ and ULOQ.

    • Process the calibration standards by adding the internal standard working solution followed by a protein precipitation or liquid-liquid extraction step.

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

2. Accuracy and Precision

  • Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples in blank human plasma at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • For intra-day (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-day (between-run) accuracy and precision, analyze the QC samples on at least three different days.

    • Calculate the percent bias for accuracy and the relative standard deviation (%RSD) for precision at each QC level.

3. Selectivity and Matrix Effect

  • Objective: To ensure that endogenous components in the biological matrix do not interfere with the quantification of the analyte and to evaluate the effect of the matrix on the analyte's response.

  • Protocol:

    • Selectivity: Analyze blank plasma samples from at least six different sources to check for any interfering peaks at the retention times of this compound and the internal standard.

    • Matrix Effect:

      • Prepare two sets of samples:

        • Set A: Spike known concentrations of this compound and the internal standard into the post-extraction supernatant of blank plasma from six different sources.

        • Set B: Prepare neat solutions of this compound and the internal standard in the reconstitution solvent at the same concentrations as Set A.

      • Calculate the matrix factor by dividing the peak area of the analyte in Set A by the peak area in Set B. The CV of the matrix factor across the different sources should be ≤ 15%.

4. Stability

  • Objective: To evaluate the stability of this compound in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Prepare low and high QC samples and subject them to the following conditions:

      • Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing at room temperature.

      • Short-Term (Bench-Top) Stability: Storage at room temperature for a duration that mimics the sample handling time (e.g., 24 hours).

      • Long-Term Stability: Storage at -80°C for a period equal to or longer than the expected storage time of study samples (e.g., 30 days).

      • Post-Preparative Stability: Storage of the processed samples in the autosampler for a duration that covers the expected run time.

    • Analyze the stability samples against a freshly prepared calibration curve and compare the mean concentrations to the nominal concentrations.

Visualizing the Validation Process

To better illustrate the interconnectedness of the validation parameters and the overall workflow, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Application Sample Analysis Dev Method Optimization Selectivity Selectivity & Matrix Effect Dev->Selectivity Initial Assessment Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Analysis Routine Sample Analysis Stability->Analysis Validated Method

A flowchart illustrating the major steps in a typical bioanalytical workflow.

Validation_Logic Guideline FDA Guideline (M10) Selectivity Selectivity Guideline->Selectivity Accuracy Accuracy Guideline->Accuracy Precision Precision Guideline->Precision Linearity Linearity Guideline->Linearity Stability Stability Guideline->Stability Reliable_Data Reliable & Reproducible Data Selectivity->Reliable_Data Accuracy->Reliable_Data Precision->Reliable_Data Linearity->Reliable_Data Stability->Reliable_Data

The logical relationship between validation parameters and regulatory guidelines.

References

A Head-to-Head Comparison of Chiral Columns for the Enantioseparation of Norverapamil

Author: BenchChem Technical Support Team. Date: November 2025

The stereoselective analysis of norverapamil, the major active metabolite of verapamil, is crucial for pharmacokinetic and pharmacodynamic studies due to the potential for different pharmacological activities between its enantiomers. The successful separation of these enantiomers by high-performance liquid chromatography (HPLC) is highly dependent on the choice of the chiral stationary phase (CSP). This guide provides a detailed comparison of various chiral columns, summarizing their performance based on published experimental data and outlining the methodologies for their use.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is a critical step in developing a robust and efficient method for the enantioseparation of norverapamil. The following table summarizes the performance of several commonly employed chiral stationary phases under various reported conditions.

Chiral Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)Analysis Time (min)
Polysaccharide-Based
Chiralpak AD[1]Normal-phaseNot SpecifiedNot ReportedNot ReportedNot Reported
Chiralcel OD-R[2]Not SpecifiedNot SpecifiedNot ReportedNot Reported~30
Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[2]0.05% (v/v) TFA in water–acetonitrile (70:30, v/v)0.61.9Not Reported15
Protein-Based
Chiral-AGP[3][4]Optimized phosphate buffer and acetonitrile contentNot SpecifiedSufficient for quantitationFavored by high buffer pHNot Specified
Cyclofructan-Based
LarihcShell-P (100 mm × 2.1 mm i.d., 2.7 μm)Acetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025, v/v/v/v)0.52.82>1.15< 3.5

Experimental Protocols

Below are representative experimental protocols for the chiral separation of norverapamil using different types of chiral columns. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

Protocol 1: Separation on a Polysaccharide-Based Column (Chiralcel OD-RH)
  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.05% (v/v) trifluoroacetic acid (TFA) in water and acetonitrile in a 70:30 (v/v) ratio.

  • Flow Rate: 0.6 mL/min (with 70% flow splitting, directing 180 µL/min to the mass spectrometer).

  • Column Temperature: 40°C.

  • Detection: Tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) and positive ion modes.

  • Sample Preparation: For plasma samples, a liquid-liquid extraction was employed using a mixture of n-hexane and diethyl ether (50:50, v/v). The supernatant was evaporated to dryness and the residue reconstituted in a solution of 0.05% TFA in water–acetonitrile (30:70, v/v).

Protocol 2: Separation on a Protein-Based Column (Chiral-AGP)
  • Column: α1-Acid Glycoprotein (Chiral-AGP) column coupled with a shielded hydrophobic phase (Hisep) column for initial separation from plasma components.

  • Mobile Phase: The mobile phase composition, particularly buffer pH and acetonitrile content, was optimized using statistical experimental design. A high buffer pH was found to favor enantioselectivity.

  • Column Temperature: Increased column temperature was shown to improve the separation between (S)-verapamil and (R)-norverapamil.

  • Detection: Fluorescence detection is commonly used with these methods.

  • System: This method utilizes a coupled-column system where the Hisep column separates verapamil and norverapamil from plasma components, and the eluent containing these compounds is then transferred to the Chiral-AGP column for enantiomeric resolution.

Protocol 3: High-Throughput Separation on a Cyclofructan-Based Core-Shell Column (LarihcShell-P)
  • Column: LarihcShell-P (100 mm × 2.1 mm i.d., 2.7 μm superficially porous particles) with a compatible guard column.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, trifluoroacetic acid (TFA), and triethylamine (TEA) in a ratio of 98:2:0.05:0.025 (v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 21 ± 2 °C.

  • Detection: Fluorescence or mass spectrometry.

  • Sample Preparation: Solid-phase extraction (SPE) is recommended for plasma samples to ensure a clean extract for injection.

Methodology Workflow

The general workflow for the chiral separation of norverapamil using High-Performance Liquid Chromatography (HPLC) is illustrated in the diagram below. This process involves sample preparation, HPLC analysis, and data acquisition.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto Chiral Column Reconstitution->Injection Separation Enantiomeric Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV, Fluorescence, or MS/MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generation of Results Integration->Report

A generalized workflow for the chiral HPLC analysis of norverapamil.

Discussion and Recommendations

The choice of a chiral column for norverapamil separation depends on the specific requirements of the analysis, such as the desired resolution, analysis time, and the nature of the sample matrix.

  • Polysaccharide-based columns , such as the Chiralcel OD-RH, have demonstrated successful baseline separation of norverapamil enantiomers in reversed-phase mode, which is often advantageous for the analysis of biological samples.

  • Protein-based columns , like the Chiral-AGP, also operate in reversed-phase mode and have been shown to be effective for the simultaneous determination of verapamil and norverapamil enantiomers in serum. The use of a coupled achiral-chiral system can be beneficial for complex matrices.

  • Cyclofructan-based core-shell columns , such as the LarihcShell-P, offer a significant advantage in terms of very fast analysis times while maintaining high resolution. This makes them particularly suitable for high-throughput applications.

For routine analysis of a large number of samples where speed is a critical factor, the LarihcShell-P column presents a compelling option. For method development or when dealing with complex biological matrices, the well-established polysaccharide and protein-based columns provide robust and reliable solutions. Researchers should consider these factors and the detailed protocols provided in this guide to select the most suitable chiral column for their norverapamil enantioseparation studies.

References

Comparative Analysis of (R)-Norverapamil and Verapamil Potency in L-type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative potency of the parent drug verapamil and its N-demethylated metabolite, (R)-norverapamil, as L-type calcium channel blockers. Verapamil is a widely used medication for treating cardiovascular conditions such as hypertension, angina, and arrhythmias. It is administered as a racemic mixture of (R)- and (S)-enantiomers. Understanding the pharmacological activity of its metabolites is crucial for a comprehensive assessment of its overall therapeutic effect and potential drug-drug interactions.

Executive Summary

Verapamil's therapeutic action is primarily mediated by the blockade of L-type calcium channels. The (S)-enantiomer of verapamil is significantly more potent in this regard than the (R)-enantiomer. Norverapamil, the main active metabolite of verapamil, retains approximately 20% of the cardiovascular activity of the parent drug. While direct quantitative data for the potency of the this compound enantiomer is limited, available information suggests it possesses substantially less calcium channel blocking activity compared to the more active (S)-verapamil.

Quantitative Potency Comparison

CompoundRelative Potency/ActivityKey Findings
(S)-Verapamil ~20 times more potent than (R)-VerapamilThe pharmacological effect of the S-enantiomer (S-VP), determined by linear regression analysis, showed it was about 20 times more potent than that of the R-enantiomer (R-VP) in prolonging PR intervals in rabbits, an index of its antiarrhythmic effect.[1]
(R)-Verapamil Baseline for comparison with (S)-VerapamilPossesses significantly lower L-type calcium channel blocking activity compared to the (S)-enantiomer.
Racemic Norverapamil ~20% of the vasodilating activity of racemic verapamilNorverapamil is the main active metabolite of verapamil and contributes to its therapeutic effects.[2]
This compound Substantially less calcium channel blocking activityIn a study focused on non-cardiovascular effects, it was noted that the R-isomer of verapamil and its metabolite norverapamil have substantially less calcium channel blocking activity.

Note: The lack of a direct head-to-head study comparing the IC50 values of this compound and the verapamil enantiomers on L-type calcium channels under identical experimental conditions is a current data gap.

Mechanism of Action: L-type Calcium Channel Blockade

Both verapamil and norverapamil exert their effects by binding to the α1 subunit of the L-type calcium channels, which are voltage-gated ion channels crucial for cardiovascular function. Blockade of these channels in different tissues leads to various physiological effects:

  • Vascular Smooth Muscle: Inhibition of calcium influx leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

  • Cardiac Myocytes: Reduced calcium entry into cardiac muscle cells leads to a decrease in myocardial contractility (negative inotropy).

  • Sinoatrial (SA) and Atrioventricular (AV) Nodes: By blocking calcium channels in the nodal tissues, these drugs slow down the heart rate (negative chronotropy) and conduction of the electrical impulse through the AV node (negative dromotropy).

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the signaling pathway affected by verapamil and this compound.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane LTCC L-type Calcium Channel (α1 subunit) Ca_int Ca²⁺ LTCC->Ca_int Ca_ext Ca²⁺ Ca_ext->LTCC influx RyR Ryanodine Receptor (RyR) Ca_int->RyR activates (CICR) Calmodulin Calmodulin Ca_int->Calmodulin binds to Contraction Muscle Contraction Ca_int->Contraction initiates SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Ca_SR->Ca_int release CaMKII CaMKII Calmodulin->CaMKII activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates Nucleus Nucleus NFAT->Nucleus translocates to Gene_expression Gene Expression (e.g., Hypertrophy) Nucleus->Gene_expression alters Verapamil Verapamil Verapamil->LTCC blocks R_Norverapamil This compound R_Norverapamil->LTCC blocks

L-type calcium channel signaling pathway and points of inhibition.

Experimental Protocols

The potency of L-type calcium channel blockers is typically determined using electrophysiological or radioligand binding assays.

Electrophysiology Assay Protocol (Whole-Cell Patch-Clamp)

This method directly measures the inhibitory effect of the compounds on the ionic current flowing through L-type calcium channels in isolated cells.

1. Cell Preparation:

  • Use a cell line stably expressing the human L-type calcium channel (e.g., HEK293 cells) or freshly isolated cardiomyocytes.
  • Culture cells to an appropriate confluency on glass coverslips.

2. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with an external solution containing (in mM): 140 TEA-Cl, 10 CaCl2, and 10 HEPES, adjusted to pH 7.4 with TEA-OH.
  • Use borosilicate glass pipettes (resistance 2-4 MΩ) filled with an internal solution containing (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.
  • Establish a whole-cell patch-clamp configuration.

3. Data Acquisition:

  • Hold the cell membrane potential at -80 mV.
  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular frequency (e.g., 0.1 Hz).
  • Record the peak inward current using an amplifier and digitizer.

4. Compound Application and Analysis:

  • After obtaining a stable baseline current, perfuse the chamber with the external solution containing increasing concentrations of this compound or verapamil.
  • Record the current at each concentration until a steady-state block is achieved.
  • Calculate the percentage of current inhibition for each concentration relative to the baseline.
  • Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay Protocol

This method measures the affinity of the compounds for the L-type calcium channel by competing with a radiolabeled ligand known to bind to the channel.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing L-type calcium channels (e.g., rat cardiac ventricular muscle) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet and resuspend it in the binding buffer.
  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled L-type calcium channel blocker (e.g., [³H]-PN200-110), and varying concentrations of the unlabeled competitor compounds (this compound or verapamil).
  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
  • To determine non-specific binding, use a high concentration of an unlabeled blocker (e.g., nifedipine) in a parallel set of wells.

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Experimental Workflow

The following diagram outlines the general workflow for comparing the potency of this compound and verapamil.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis cluster_comparison Comparison Compound_Prep Prepare solutions of This compound and Verapamil Electrophysiology Electrophysiology (Whole-cell patch-clamp) Compound_Prep->Electrophysiology Binding_Assay Radioligand Binding Assay Compound_Prep->Binding_Assay Cell_Prep Prepare L-type calcium channel expressing cells/membranes Cell_Prep->Electrophysiology Cell_Prep->Binding_Assay IC50_Calc_Ephys Calculate % inhibition and determine IC50 Electrophysiology->IC50_Calc_Ephys IC50_Calc_Binding Calculate specific binding and determine IC50/Ki Binding_Assay->IC50_Calc_Binding Comparison Compare Potency: This compound vs. Verapamil IC50_Calc_Ephys->Comparison IC50_Calc_Binding->Comparison

Workflow for potency comparison of this compound and Verapamil.

References

Assessing the Clinical Relevance of (R)-Norverapamil's P-gp Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Norverapamil's P-glycoprotein (P-gp) inhibitory activity with other notable P-gp inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key factor in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide array of drugs. Understanding the potency and clinical relevance of P-gp inhibitors like this compound is crucial for advancing drug development and overcoming therapeutic resistance.

Executive Summary

This compound, a metabolite of the calcium channel blocker verapamil, has emerged as a potent P-glycoprotein (P-gp) inhibitor with significant clinical potential. This guide presents a comparative analysis of this compound against its parent compound, Verapamil, and other well-characterized P-gp inhibitors such as Tariquidar and Elacridar. Notably, this compound exhibits greater P-gp inhibitory potency than Verapamil and possesses the significant clinical advantage of reduced cardiotoxicity, a dose-limiting factor for its parent compound. This favorable safety profile suggests that this compound could be a more viable candidate for clinical applications aimed at overcoming P-gp-mediated multidrug resistance.

Data Presentation: Quantitative Comparison of P-gp Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected P-gp inhibitors. Lower IC50 values indicate greater potency.

CompoundP-gp SubstrateCell Line / SystemIC50 (µM)Reference
This compound DigoxinCaco-20.3 [1][2]
VerapamilDigoxinCaco-21.1[1][2]
Tariquidar (XR9576)[3H]Azidopine Labeling-~0.04[3]
Tariquidar (XR9576)ATPase Activity-0.0051 (Kd)
Elacridar (GF120918)[3H]Azidopine Labeling-0.16

Clinical Relevance and Advantages of this compound

The primary clinical advantage of this compound over its parent compound, Verapamil, lies in its reduced cardiotoxicity. Verapamil's utility as a P-gp inhibitor in clinical settings has been hampered by its cardiovascular side effects, which are a direct consequence of its calcium channel blocking activity. As the R-isomer, this compound exhibits significantly less of this activity, making it a more attractive therapeutic candidate for reversing multidrug resistance. While clinical trials specifically focusing on this compound as a standalone P-gp inhibitor are not extensively documented in the public domain, the compelling preclinical data regarding its potency and improved safety profile warrant further investigation.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of P-gp inhibition are provided below.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR, K562/ADR) and their non-resistant parental cell line.

  • Rhodamine 123 solution.

  • Test compounds (e.g., this compound) at various concentrations.

  • Positive control (e.g., Verapamil).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and culture until they reach optimal confluency.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound, positive control, or vehicle control for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for another 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Add fresh, pre-warmed culture medium (with or without the test compound) and incubate for 30-60 minutes at 37°C to allow for P-gp-mediated efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~529 nm) or a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated and positive control cells. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Calcein-AM Assay

This assay is another method to assess P-gp activity based on the efflux of a fluorescent substrate. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. Calcein itself is a P-gp substrate.

Materials:

  • P-gp overexpressing cells and parental cells.

  • Calcein-AM solution.

  • Test compounds.

  • Positive control (e.g., Verapamil).

  • Cell culture medium and PBS.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Preparation: Prepare a cell suspension of both P-gp overexpressing and parental cells.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound or controls for 10-15 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for an additional 15-30 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence (excitation ~490 nm, emission ~515 nm).

  • Data Analysis: Increased fluorescence indicates inhibition of P-gp-mediated efflux of calcein. Calculate the IC50 value as described for the Rhodamine 123 assay.

P-gp ATPase Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

Materials:

  • P-gp-containing membrane vesicles (e.g., from Sf9 insect cells).

  • ATP solution.

  • Test compounds.

  • Positive control substrate (e.g., Verapamil).

  • Sodium orthovanadate (a P-gp ATPase inhibitor).

  • Reagents for detecting inorganic phosphate (Pi).

Procedure:

  • Reaction Setup: In a 96-well plate, combine the P-gp membrane vesicles with the test compound at various concentrations in an appropriate assay buffer.

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate for 20-30 minutes at 37°C to allow for ATP hydrolysis.

  • Stop Reaction and Detect Phosphate: Stop the reaction and add the reagents for detecting the amount of inorganic phosphate released.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Compare the ATPase activity in the presence of the test compound to the basal activity and the activity in the presence of a known stimulator (like Verapamil) and an inhibitor (like vanadate). This will determine if the compound is a substrate (stimulator) or an inhibitor of P-gp's ATPase activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of P-gp inhibition, a typical experimental workflow for assessing P-gp inhibition, and the signaling pathways that regulate P-gp expression.

P_gp_Inhibition_Mechanism cluster_membrane Cell Membrane Pgp {P-glycoprotein (P-gp)|ATP-binding Cassette Transporter} ADP ADP + Pi Pgp->ADP Extracellular Extracellular Pgp->Extracellular Efflux Drug Drug (P-gp Substrate) Drug->Pgp Binds to P-gp Inhibitor This compound (P-gp Inhibitor) Inhibitor->Pgp Blocks Binding/Transport ATP ATP ATP->Pgp Hydrolysis Intracellular Intracellular Intracellular->Drug

Caption: Mechanism of competitive P-gp inhibition by this compound.

Experimental_Workflow start Start cell_culture Culture P-gp overexpressing cells start->cell_culture add_inhibitor Add this compound (or other inhibitors) cell_culture->add_inhibitor add_substrate Add fluorescent substrate (e.g., Rhodamine 123) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate wash Wash cells incubate->wash measure Measure intracellular fluorescence wash->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for assessing P-gp inhibition.

Pgp_Regulation_Pathways cluster_pathways Signaling Pathways PI3K_Akt PI3K/Akt Pathway Transcription_Factors Transcription Factors (e.g., NF-κB, YB-1) PI3K_Akt->Transcription_Factors MAPK MAPK/ERK Pathway MAPK->Transcription_Factors Wnt Wnt/β-catenin Pathway Wnt->Transcription_Factors ABCB1_Gene ABCB1 Gene (MDR1) Transcription_Factors->ABCB1_Gene Activate Transcription Pgp_Expression P-gp Expression ABCB1_Gene->Pgp_Expression Transcription & Translation

Caption: Key signaling pathways regulating P-gp expression.

References

Safety Operating Guide

Essential Safety and Handling Protocols for (R)-Norverapamil

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Norverapamil and its related compounds are classified as hazardous substances that are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some data also suggests it can be toxic if absorbed through the skin.[2] Therefore, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.[1][3][4] It is crucial to inspect all PPE for integrity before use.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields. A face shield may be necessary for full facial protection against splashes.
Hands Chemical-Resistant GlovesUse disposable, powder-free gloves. The specific glove material should be selected based on its resistance to the chemical. Always wash hands after removing gloves.
Body Laboratory Coat or GownA long-sleeved laboratory coat is required. For extensive handling, impervious or fire/flame-resistant clothing may be necessary.
Respiratory NIOSH-Certified RespiratorUse a respirator when there is a risk of inhaling dust or aerosols, or if working in an area with insufficient ventilation.

Standard Operating Procedures for Safe Handling

Adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Have a spill kit specifically for hazardous drugs available in the handling area.

2. Handling the Compound:

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the area where this compound is being handled.

  • Minimize the creation of dust and aerosols.

  • Wash hands thoroughly with soap and water immediately after handling the compound.

3. Decontamination and Cleaning:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Remove and properly dispose of contaminated PPE as hazardous waste.

  • Contaminated clothing should be removed immediately and washed before reuse.

Emergency Protocols

In the event of accidental exposure or a spill, the following immediate actions must be taken.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.

  • Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full required PPE, including respiratory protection.

  • Contain the Spill:

    • For solid spills , carefully sweep or vacuum the material, avoiding dust generation.

    • For liquid spills , use an inert, absorbent material to contain the substance.

  • Collect and Dispose: Place all contaminated materials, including absorbents and cleaning supplies, into a clearly labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent and water.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Solid Waste: All contaminated solid materials, such as gloves, pipette tips, and weighing papers, must be placed in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof hazardous waste container designated for liquid chemical waste.

  • Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Verify fume hood function - Assemble all required materials - Don appropriate PPE handling Handling this compound - Weigh and prepare solutions in fume hood - Avoid dust and aerosol generation prep->handling post_handling Post-Handling Procedures - Decontaminate work surfaces and equipment handling->post_handling waste_collection Waste Collection - Segregate solid and liquid waste into labeled hazardous containers post_handling->waste_collection ppe_removal PPE Removal and Disposal - Remove PPE in correct order - Dispose of contaminated PPE as hazardous waste waste_collection->ppe_removal disposal Waste Disposal - Arrange for pickup by certified hazardous waste disposal service waste_collection->disposal final_cleanup Final Cleanup - Wash hands thoroughly ppe_removal->final_cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.